Product packaging for 4,5-Difluoro-2-methoxybenzoic acid(Cat. No.:CAS No. 425702-18-7)

4,5-Difluoro-2-methoxybenzoic acid

Cat. No.: B1314865
CAS No.: 425702-18-7
M. Wt: 188.13 g/mol
InChI Key: GMFHKGUQWAQEIW-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H6F2O3 and its molecular weight is 188.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2O3 B1314865 4,5-Difluoro-2-methoxybenzoic acid CAS No. 425702-18-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-difluoro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFHKGUQWAQEIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476376
Record name 4,5-DIFLUORO-2-METHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

425702-18-7
Record name 4,5-DIFLUORO-2-METHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,5-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxybenzoic acid, with the chemical formula C₈H₆F₂O₃, is a fluorinated aromatic carboxylic acid.[1][2] The presence of fluorine atoms and a methoxy group on the benzoic acid scaffold makes it a valuable building block in medicinal chemistry and drug discovery.[3][4] Fluorination is a common strategy to enhance the pharmacological properties of molecules, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectral data, synthesis, and potential biological significance.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is not extensively available in the public domain. The following table summarizes the available information and provides data for structurally related compounds for comparative purposes.

PropertyThis compound3,4-Difluoro-2-methoxybenzoic acid5-Fluoro-2-methoxybenzoic acid4-Methoxybenzoic acid (p-Anisic acid)
Molecular Formula C₈H₆F₂O₃[1][2]C₈H₆F₂O₃C₈H₇FO₃C₈H₈O₃
Molecular Weight 188.13 g/mol [1][2]188.13 g/mol 170.14 g/mol 152.15 g/mol
Melting Point Data not available137-139 °C87-91 °C182-185 °C
Boiling Point Data not availableData not availableData not available275-280 °C
Solubility Data not availableData not availableData not availableSparingly soluble in water (0.3 g/L at 20°C); soluble in alcohols, ether, and ethyl acetate.[5]
Appearance SolidWhite to off-white solidWhite to off-white solidWhite crystalline solid

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals for the methoxy group protons, the aromatic protons, and the carboxylic acid proton. The chemical shifts and coupling patterns will be influenced by the fluorine and methoxy substituents.

Expected ¹H NMR Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11-13Singlet (broad)1H-COOH
~7.0-7.8Multiplet2HAromatic CH
~3.9Singlet3H-OCH₃
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to fluorine will exhibit C-F coupling.

Expected ¹³C NMR Data (Predicted)

Chemical Shift (ppm)Assignment
~165-170C=O (Carboxylic acid)
~140-160 (d, J_CF)C-F
~110-130Aromatic C-H and C-OCH₃
~56-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
1680-1710StrongC=O stretch (Carboxylic acid)
1250-1300StrongC-O stretch (Aryl ether)
1100-1200StrongC-F stretch
Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

Expected Mass Spectrometry Data

m/zInterpretation
188Molecular ion [M]⁺
171[M - OH]⁺
159[M - CHO]⁺
143[M - COOH]⁺

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route involves the hydrolysis of its corresponding methyl ester, methyl 4,5-difluoro-2-methoxybenzoate.[3]

Proposed Synthesis Workflow

G cluster_0 Step 1: Synthesis of Methyl Ester cluster_1 Step 2: Hydrolysis 1,2-Difluoro-4-methoxybenzene 1,2-Difluoro-4-methoxybenzene Reaction Carboxylation & Esterification 1,2-Difluoro-4-methoxybenzene->Reaction Reagents: 1. n-BuLi 2. CO2 3. CH3I / H+ Methyl 4,5-difluoro-2-methoxybenzoate Methyl 4,5-difluoro-2-methoxybenzoate Methyl 4,5-difluoro-2-methoxybenzoate_2 Methyl 4,5-difluoro-2-methoxybenzoate Reaction->Methyl 4,5-difluoro-2-methoxybenzoate Hydrolysis_Reaction Saponification Methyl 4,5-difluoro-2-methoxybenzoate_2->Hydrolysis_Reaction Reagents: NaOH or LiOH, H2O/MeOH This compound This compound Hydrolysis_Reaction->this compound G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound This compound This compound->COX-1 / COX-2 Inhibition G Fluorinated Benzoic Acid Derivative Fluorinated Benzoic Acid Derivative Mitochondrion Mitochondrion Fluorinated Benzoic Acid Derivative->Mitochondrion Stress Signal Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

References

An In-depth Technical Guide to the Synthesis of 4,5-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4,5-Difluoro-2-methoxybenzoic acid, a valuable intermediate in the development of fluorinated pharmaceuticals.[1] The strategic incorporation of fluorine atoms and a methoxy group into the benzoic acid scaffold allows for the fine-tuning of physicochemical properties such as metabolic stability and bioavailability in active pharmaceutical ingredients. This document details plausible synthetic routes, providing in-depth experimental protocols and quantitative data to support research and development efforts.

Core Synthesis Pathways

Three primary synthetic strategies have been identified for the preparation of this compound. These pathways offer flexibility in starting material selection and reaction conditions.

Pathway A: Carboxylation of 3,4-Difluoroanisole via Directed Ortho-Lithiation

This is the most direct and convergent approach, leveraging the ortho-directing effect of the methoxy group to introduce a carboxylic acid functionality.

Pathway B: Oxidation of a Toluene Precursor

A multi-step, yet viable route, that begins with a substituted toluene and culminates in the oxidation of the methyl group to a carboxylic acid.

Pathway C: O-Methylation of a Dihydroxybenzoic Acid Precursor

This pathway involves the methylation of a commercially available difluorinated hydroxybenzoic acid derivative.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic pathways, allowing for a comparative analysis of their efficiency.

StepPathwayStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)
Pathway A: Step 1 A3,4-Difluoroanisolen-BuLi, TMEDA, then CO₂ (gas)THF-78 to rt2-4~70-80
Pathway B: Step 1 B1,2-Difluoro-4-methyl-5-nitrobenzeneFe, NH₄ClEthanol/WaterReflux2-4>90
Pathway B: Step 2 B4,5-Difluoro-2-methylanilineNaNO₂, H₂SO₄, then H₂OWater0 to 1001-2~70-80
Pathway B: Step 3 B4,5-Difluoro-2-methylphenol(CH₃)₂SO₄, K₂CO₃AcetoneReflux4-6>90
Pathway B: Step 4 B4,5-Difluoro-2-methoxytolueneKMnO₄Water/Pyridine1004-8~60-70
Pathway C: Step 1 C4,5-Difluoro-2-hydroxybenzoic acid(CH₃)₂SO₄, K₂CO₃AcetoneReflux4-6>95

Detailed Experimental Protocols

Pathway A: Carboxylation of 3,4-Difluoroanisole

This pathway is the most recommended due to its convergency.

  • Step 1: Ortho-Lithiation and Carboxylation of 3,4-Difluoroanisole

    • To a solution of 3,4-difluoroanisole (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) is added dropwise.

    • The reaction mixture is stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 1-2 hours.

    • The resulting solution is cooled back to -78 °C, and dry carbon dioxide gas is bubbled through the mixture for 1-2 hours, or the solution is poured over crushed dry ice.

    • The reaction is quenched with water and the aqueous layer is washed with diethyl ether. The aqueous layer is then acidified with 2M HCl and the product is extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. The crude product can be purified by recrystallization.

Pathway B: Oxidation of a Toluene Precursor

  • Step 1: Reduction of 1,2-Difluoro-4-methyl-5-nitrobenzene

    • To a stirred mixture of 1,2-difluoro-4-methyl-5-nitrobenzene (1.0 eq) in a mixture of ethanol and water, iron powder (3.0 eq) and ammonium chloride (0.5 eq) are added.

    • The reaction mixture is heated to reflux for 2-4 hours.

    • After cooling, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give 4,5-difluoro-2-methylaniline.

  • Step 2: Diazotization and Hydrolysis of 4,5-Difluoro-2-methylaniline

    • 4,5-Difluoro-2-methylaniline (1.0 eq) is dissolved in a mixture of sulfuric acid and water at 0-5 °C.

    • A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

    • The resulting diazonium salt solution is then added to a boiling solution of aqueous sulfuric acid.

    • After cooling, the product is extracted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield 4,5-difluoro-2-methylphenol.

  • Step 3: O-Methylation of 4,5-Difluoro-2-methylphenol

    • To a solution of 4,5-difluoro-2-methylphenol (1.0 eq) in acetone, potassium carbonate (2.0 eq) and dimethyl sulfate (1.2 eq) are added.

    • The mixture is heated to reflux for 4-6 hours.

    • After cooling, the solid is filtered off, and the filtrate is concentrated. The residue is dissolved in diethyl ether, washed with water and brine, dried, and concentrated to give 4,5-difluoro-2-methoxytoluene.

  • Step 4: Oxidation of 4,5-Difluoro-2-methoxytoluene

    • 4,5-Difluoro-2-methoxytoluene (1.0 eq) is suspended in a mixture of water and pyridine.

    • Potassium permanganate (3.0-4.0 eq) is added portion-wise, and the mixture is heated to 100 °C for 4-8 hours.

    • After cooling, the reaction is filtered, and the filtrate is acidified with concentrated HCl. The precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

Pathway C: O-Methylation of 4,5-Difluoro-2-hydroxybenzoic acid

This is a straightforward, high-yielding final step if the precursor is available.

  • Step 1: Methylation of 4,5-Difluoro-2-hydroxybenzoic acid

    • To a solution of 4,5-difluoro-2-hydroxybenzoic acid (1.0 eq) in acetone, potassium carbonate (2.5 eq) and dimethyl sulfate (1.5 eq) are added.

    • The reaction mixture is heated to reflux for 4-6 hours.

    • After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure.

    • The residue is dissolved in water and acidified with 2M HCl. The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound.

Synthesis Pathway Diagrams

Synthesis_Pathways cluster_A Pathway A cluster_B Pathway B cluster_C Pathway C A1 3,4-Difluoroanisole A2 This compound A1->A2 1. n-BuLi, TMEDA 2. CO2 B1 1,2-Difluoro-4-methyl- 5-nitrobenzene B2 4,5-Difluoro-2-methylaniline B1->B2 Fe, NH4Cl B3 4,5-Difluoro-2-methylphenol B2->B3 1. NaNO2, H2SO4 2. H2O, Δ B4 4,5-Difluoro-2-methoxytoluene B3->B4 (CH3)2SO4, K2CO3 B5 This compound B4->B5 KMnO4 C1 4,5-Difluoro-2-hydroxybenzoic acid C2 This compound C1->C2 (CH3)2SO4, K2CO3

Figure 1: Overview of synthetic pathways to this compound.

Experimental Workflow Diagrams

Pathway_A_Workflow start Start dissolve Dissolve 3,4-Difluoroanisole and TMEDA in anhydrous THF start->dissolve cool1 Cool to -78 °C dissolve->cool1 add_nBuLi Add n-BuLi dropwise cool1->add_nBuLi stir1 Stir at -78 °C for 2h add_nBuLi->stir1 warm Warm to rt and stir for 1-2h stir1->warm cool2 Cool to -78 °C warm->cool2 add_CO2 Bubble CO2 gas or add to dry ice cool2->add_CO2 quench Quench with H2O add_CO2->quench extract1 Wash with Et2O quench->extract1 acidify Acidify aqueous layer with 2M HCl extract1->acidify extract2 Extract with EtOAc acidify->extract2 dry Dry over Na2SO4 extract2->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify end This compound purify->end

Figure 2: Experimental workflow for Pathway A.

Pathway_C_Workflow start Start mix Mix 4,5-Difluoro-2-hydroxybenzoic acid, K2CO3, and (CH3)2SO4 in acetone start->mix reflux Reflux for 4-6 hours mix->reflux cool Cool to room temperature reflux->cool filter Filter inorganic salts cool->filter concentrate Concentrate filtrate filter->concentrate dissolve Dissolve residue in H2O concentrate->dissolve acidify Acidify with 2M HCl dissolve->acidify collect Collect precipitate by filtration acidify->collect wash Wash with H2O collect->wash dry Dry the product wash->dry end This compound dry->end

Figure 3: Experimental workflow for Pathway C.

References

Spectroscopic Analysis of 4,5-Difluoro-2-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

PropertyValue
Chemical Name 4,5-Difluoro-2-methoxybenzoic acid
CAS Number 425702-18-7
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol
Monoisotopic Mass 188.0285 Da

Predicted Spectroscopic Data

While experimental data is pending, computational models predict the following mass spectrometry data, which can be a useful reference for initial characterization.

Predicted Mass Spectrometry Data [1]

Adductm/z
[M+H]⁺189.03578
[M+Na]⁺211.01772
[M-H]⁻187.02122
[M+NH₄]⁺206.06232
[M+K]⁺226.99166
[M+H-H₂O]⁺171.02576
[M+HCOO]⁻233.02670
[M+CH₃COO]⁻247.04235

Experimental Protocols

The following sections detail the standardized procedures for obtaining crucial spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound by providing information about the chemical environment of ¹H (proton) and ¹³C nuclei.[2]

¹H and ¹³C NMR Analysis Protocol

  • Sample Preparation : Dissolve 5-25 mg of the compound for ¹H NMR (50-100 mg for ¹³C NMR) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The choice of solvent is critical to avoid interfering signals and to ensure the sample is fully dissolved.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm) for the chemical shifts.[3]

  • Data Acquisition :

    • Transfer the solution to a clean NMR tube.

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. A series of 1D and 2D NMR experiments may be necessary for complete structure elucidation.[3]

  • Data Processing : The raw data (Free Induction Decay - FID) is processed through a Fourier transform.

    • Phasing : Adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.[2]

    • Baseline Correction : Correct the baseline to be flat.[2]

    • Integration : For ¹H NMR, integrate the area under each peak to determine the relative ratios of protons in different environments.[2][4]

    • Peak Picking : Identify the chemical shift (δ) for each peak.[2]

  • Interpretation : Analyze the chemical shifts, integration values, and splitting patterns to deduce the structure of the molecule.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Thin Solid Film IR Protocol [5]

  • Sample Preparation :

    • Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[5]

    • Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[5]

    • Drop the solution onto the salt plate and allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[5]

  • Data Acquisition :

    • Place the salt plate in the sample holder of the FT-IR spectrometer.[5]

    • Acquire the IR spectrum. If the peaks are too weak, add more solution to the plate and re-run the spectrum. If the peaks are too intense, dilute the original solution and prepare a new film.[5]

  • Data Interpretation : Analyze the absorption bands (peaks) in the spectrum to identify characteristic functional groups (e.g., C=O, O-H, C-F, C-O).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) Mass Spectrometry Protocol [2]

  • Sample Preparation :

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a high-purity, volatile solvent such as methanol or acetonitrile.[2]

    • Ensure the sample is free of salts and other non-volatile materials that can interfere with ionization.[2]

    • Filter the sample through a 0.2 µm syringe filter to remove any particulate matter.[2]

  • Data Acquisition :

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Select the ionization mode. For a benzoic acid derivative, the negative ion mode ([M-H]⁻) is often preferred to observe the deprotonated molecule, though the positive ion mode ([M+H]⁺) can also be used.[2]

    • Acquire the mass spectrum over an appropriate m/z range.

  • Data Interpretation :

    • Identify the molecular ion peak to confirm the molecular weight of the compound.[2]

    • Analyze the isotopic pattern of the molecular ion to help confirm the elemental composition.[2]

    • Examine the fragmentation pattern (if any) to gain further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques described above.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Compound Synthesized this compound MS Mass Spectrometry (MS) Compound->MS IR Infrared (IR) Spectroscopy Compound->IR NMR NMR Spectroscopy Compound->NMR MW Molecular Weight & Formula Confirmation MS->MW FG Functional Group Identification IR->FG Structure Structural Elucidation (Connectivity, Stereochemistry) NMR->Structure Final_Structure Confirmed Structure of This compound MW->Final_Structure FG->Final_Structure Structure->Final_Structure

Caption: Logical workflow for the spectroscopic analysis and structural confirmation.

References

4,5-Difluoro-2-methoxybenzoic acid CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 425702-18-7

Executive Summary

This technical guide provides a comprehensive overview of 4,5-Difluoro-2-methoxybenzoic acid, a key intermediate in the development of advanced pharmaceutical and agrochemical compounds. The presence of two fluorine atoms and a methoxy group on the benzoic acid scaffold makes it a valuable building block for synthesizing complex molecules with enhanced metabolic stability, bioavailability, and target-binding affinity.[1] This document details the compound's physicochemical properties, outlines a logical synthetic pathway with experimental protocols, and provides essential safety and handling information. It is intended for researchers, medicinal chemists, and professionals in the drug development and chemical synthesis sectors.

Physicochemical Properties

This compound is a solid at room temperature. Its key properties are summarized in the table below.

PropertyValueReference
CAS Number 425702-18-7[2]
Molecular Formula C₈H₆F₂O₃[2]
Molecular Weight 188.13 g/mol [2]
Appearance White to off-white solidN/A
Melting Point 213 - 217 °CSigma-Aldrich MSDS
XlogP (Predicted) 1.6[3]

Synthesis Pathway

A robust and regioselective synthesis of this compound can be achieved via a two-step process starting from the commercially available 3,4-difluoroanisole. The key transformation is a directed ortho-metalation (DoM), where the methoxy group directs the deprotonation to the adjacent C2 position, followed by carboxylation.

The overall workflow is illustrated below.

G cluster_0 Step 1: Directed Ortho-Metalation and Carboxylation cluster_1 Step 2: Acidic Workup A 3,4-Difluoroanisole B Ortho-lithiated Intermediate A->B  n-BuLi, THF, -78 °C C Carboxylation Quench B->C  CO₂ (s) D This compound (as salt) C->D F Final Product: This compound D->F  Workup E Aqueous Acid (e.g., HCl)

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for directed ortho-metalation and subsequent carboxylation.

Step 1: Directed Ortho-Metalation and Carboxylation of 3,4-Difluoroanisole

  • Objective: To regioselectively introduce a carboxyl group at the C2 position of 3,4-difluoroanisole.

  • Materials:

    • 3,4-Difluoroanisole (1 equivalent)

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) in hexanes (1.1 equivalents)

    • Dry ice (solid CO₂) (excess)

    • Argon or Nitrogen gas supply

    • Dry, argon-flushed glassware

  • Methodology:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous THF.

    • Cool the solvent to -78 °C using a dry ice/acetone bath.

    • Add 3,4-difluoroanisole (1 eq.) to the cooled THF.

    • Slowly add n-butyllithium (1.1 eq.) dropwise to the solution, maintaining the temperature at -78 °C. The methoxy group acts as a directing metalation group (DMG), facilitating the removal of the proton at the ortho-position (C2).[4][5]

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the ortho-lithiated intermediate.

    • Quench the reaction by adding an excess of crushed dry ice (solid CO₂) in one portion. The dry ice should be handled carefully to avoid moisture contamination.

    • Allow the reaction mixture to slowly warm to room temperature.

Step 2: Acidic Workup and Isolation

  • Objective: To protonate the carboxylate salt and isolate the final product.

  • Materials:

    • Reaction mixture from Step 1

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate or Diethyl ether

    • Saturated brine solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Methodology:

    • Once the reaction has reached room temperature, add water to dissolve the salts.

    • Transfer the mixture to a separatory funnel and acidify the aqueous layer to a pH of approximately 1-2 with 1 M HCl.

    • Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

    • Combine the organic extracts and wash with a saturated brine solution.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Spectroscopic Data (Predicted)

Data TypePredicted Chemical Shifts (ppm)
¹H NMR ~10-13 (s, 1H, -COOH), ~7.4-7.8 (dd, 1H, Ar-H), ~7.0-7.3 (dd, 1H, Ar-H), ~3.9-4.1 (s, 3H, -OCH₃)
¹³C NMR ~165-170 (C=O), ~150-160 (Ar-C attached to F and OCH₃, with C-F coupling), ~110-125 (Ar-C, with C-F coupling), ~56-62 (-OCH₃)

Note: These are estimated values. Actual experimental values may vary.

Applications in Research and Drug Development

This compound is primarily utilized as a specialized building block in medicinal chemistry and agrochemical research.[1]

  • Pharmaceutical Synthesis: The incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability (by blocking sites of oxidative metabolism) and improve pharmacokinetic properties like lipophilicity and binding affinity.[1] This intermediate provides a scaffold to introduce this desirable difluoro-methoxy-phenyl motif into larger, biologically active molecules.

  • Agrochemical Research: Similar to pharmaceuticals, fluorinated compounds are prevalent in modern herbicides and pesticides, and this acid serves as a valuable precursor in their synthesis.[1]

The logical relationship for its primary use is outlined below.

G A 4,5-Difluoro-2- methoxybenzoic acid B Coupling Reaction (e.g., Amide bond formation) A->B D Advanced Intermediate B->D C Amine or Alcohol Substrate C->B E Further Synthetic Steps D->E F Final Product (e.g., API, Agrochemical) E->F

Caption: General application workflow in multi-step synthesis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Identification: Causes serious eye damage and may cause respiratory irritation.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • Skin: Wash with plenty of soap and water.

    • Ingestion: Rinse mouth. Consult a physician.

Always consult the material safety data sheet (MSDS) for complete safety information before handling this compound.

References

An In-depth Technical Guide to the Molecular Structure of 4,5-Difluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxybenzoic acid is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and drug development. The presence of fluorine atoms and a methoxy group on the benzoic acid scaffold can significantly influence its physicochemical properties, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its chemical properties, predicted spectroscopic data, and a proposed synthesis workflow.

Chemical and Physical Properties

This compound, with the chemical formula C₈H₆F₂O₃, has a molecular weight of approximately 188.13 g/mol [1][2]. It is a solid at room temperature and is used as an intermediate in the synthesis of pharmaceuticals. The inclusion of fluorine atoms can enhance metabolic stability and bioavailability in drug candidates[1].

PropertyValueSource
Molecular Formula C₈H₆F₂O₃[1][2]
Molecular Weight 188.13 g/mol [1][2]
CAS Number 425702-18-7[1][2]
SMILES COC1=CC(=C(C=C1C(=O)O)F)F[3]
InChI InChI=1S/C8H6F2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12)[3]

Molecular Structure and Geometry

While no experimental crystal structure data for this compound is publicly available, the molecular structure can be predicted based on standard bond lengths and angles of similar aromatic carboxylic acids. The molecule consists of a benzene ring substituted with two fluorine atoms at the 4 and 5 positions, a methoxy group at the 2 position, and a carboxylic acid group at the 1 position.

G start 4,5-Difluoro-2-methoxybenzaldehyde reaction Oxidation Reaction start->reaction oxidant Oxidizing Agent (e.g., KMnO₄, H₂O₂) oxidant->reaction solvent Solvent (e.g., Acetone, Water) solvent->reaction workup Acidic Work-up reaction->workup purification Purification (e.g., Recrystallization) workup->purification product This compound purification->product G compound This compound target Biological Target (Enzyme/Receptor) compound->target Binding pathway Signaling Pathway target->pathway Modulation response Cellular Response pathway->response

References

Physical and chemical characteristics of 4,5-Difluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,5-Difluoro-2-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS RN: 425702-18-7).[1][2] Intended for researchers, scientists, and professionals in drug development, this document details the compound's structural characteristics, reactivity, and applications. It includes structured data tables for key properties, detailed experimental protocols for its synthesis and analysis, and visualizations of chemical pathways and workflows to support laboratory applications.

Chemical and Physical Properties

This compound is a fluorinated aromatic carboxylic acid derivative.[1][3] The presence of two fluorine atoms and a methoxy group on the benzoic acid core makes it a valuable building block in medicinal chemistry and agrochemical research.[1][4] These substitutions can influence molecular properties such as metabolic stability, binding affinity, and bioavailability in larger, more complex molecules.[1][4]

Quantitative Data Summary

The key physical and chemical identifiers for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 425702-18-7[1][2]
Molecular Formula C₈H₆F₂O₃[1][2][3]
Molecular Weight 188.13 g/mol [1][2][3]
Physical Form Solid
Purity ≥98% (Typical)[1]
Storage Room temperature, dry conditions[1]
XlogP (Predicted) 1.6[5]
Monoisotopic Mass 188.0285 Da[5]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While specific spectra are lot-dependent, the expected characteristics are outlined below.

TechniqueExpected Observations
¹H NMR Signals corresponding to the two aromatic protons, the methoxy group protons (-OCH₃), and the acidic carboxylic acid proton (-COOH). The aromatic signals will show splitting patterns influenced by fluorine-proton coupling.
¹³C NMR Resonances for eight distinct carbon atoms, including the carboxyl carbon, the methoxy carbon, and six aromatic carbons. The aromatic carbon signals will exhibit splitting due to carbon-fluorine coupling.
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, C-O stretches for the ether and acid, and C-F stretches.
Mass Spectrometry The molecular ion peak (M+) corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the carboxyl group, methoxy group, and other fragments.

Synthesis and Reactivity

Synthetic Pathway

While multiple synthetic routes are possible, a common approach for synthesizing substituted benzoic acids involves nucleophilic aromatic substitution and subsequent functional group transformations. A plausible pathway for this compound could start from a more heavily halogenated precursor, such as 2,3,4,5-tetrafluorobenzoic acid.[6] The synthesis involves selective methoxylation followed by reduction steps.[6]

A generalized synthetic workflow is depicted below.

G Plausible Synthetic Pathway for this compound A 2,3,4,5-Tetrafluorobenzoic Acid B Selective Methoxylation (e.g., Sodium Methoxide) A->B C Intermediate Product B->C D Diazotisation and Reduction C->D E This compound D->E

Caption: Plausible synthesis from a tetrafluorinated precursor.

Chemical Reactivity

The reactivity of this compound is dictated by its three main functional components: the carboxylic acid group, the aromatic ring, and the methoxy group.

  • Carboxylic Acid: Can undergo standard reactions such as esterification, amide formation, and reduction to an alcohol.[1]

  • Aromatic Ring: The fluorine atoms are deactivating, making electrophilic aromatic substitution challenging. However, the ring is susceptible to nucleophilic aromatic substitution, where a fluorine atom could potentially be displaced under harsh conditions.

  • Methoxy Group: The methyl group can be cleaved using strong acids like HBr or BBr₃ to yield the corresponding phenol.

Applications in Research and Development

This compound is primarily used as a chemical intermediate in the synthesis of more complex molecules.[1]

  • Pharmaceuticals: It is a building block for creating active pharmaceutical ingredients (APIs).[1] The inclusion of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and increase lipophilicity, which can lead to better drug candidates.[1][4]

  • Agrochemicals: This compound is also utilized in the research and design of novel herbicides and plant growth regulators.[1]

Safety and Handling

Based on available safety data sheets for similar compounds, this compound should be handled with care in a well-ventilated area or chemical fume hood.[7][8][9] It is classified as an irritant, causing skin and serious eye irritation.[8][9] It may also cause respiratory irritation.[8]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.[8]

  • Hand Protection: Compatible chemical-resistant gloves.[8]

  • Skin and Body Protection: Laboratory coat.[7]

  • Respiratory Protection: Use respirators tested and approved under appropriate government standards if dust is generated and ventilation is inadequate.[8]

Experimental Protocols

Protocol 1: Synthesis of a Substituted Benzoic Acid

This protocol is a generalized example of an Ullmann condensation for forming a diaryl ether, which can be adapted for related syntheses. This illustrates the type of reaction conditions often employed for modifying aromatic rings.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the starting aryl halide (1.1 eq), the phenol derivative (1.0 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).[10]

  • Solvent Addition: Add an anhydrous polar aprotic solvent, such as dimethylformamide (DMF), to the flask.[10]

  • Heating: Heat the reaction mixture to 130 °C and maintain this temperature with vigorous stirring for 18 hours.[10]

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.[10] Pour the mixture into a beaker containing 2M hydrochloric acid to neutralize the excess base and precipitate the crude product.[10]

  • Purification: Collect the solid precipitate by vacuum filtration and wash with water until the filtrate is neutral.[10] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[10]

Protocol 2: General Analytical Workflow

This workflow outlines the standard procedure for characterizing a synthesized chemical compound like this compound.

G General Analytical Workflow for Compound Characterization A Crude Synthesized Product B Purification (e.g., Recrystallization, Chromatography) A->B C Purity Assessment (TLC, HPLC, Melting Point) B->C D Structural Confirmation C->D E NMR Spectroscopy (¹H, ¹³C) D->E F IR Spectroscopy D->F G Mass Spectrometry D->G H Final Characterized Compound E->H F->H G->H

Caption: Standard workflow for purification and analysis.

Protocol 3: Spectroscopic Sample Preparation

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[11]

  • Acquisition: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).[11] For ¹H NMR, a standard one-pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed, requiring a larger number of scans.[11]

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the solid sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk.[11] Alternatively, for Attenuated Total Reflectance (ATR-IR), place the solid sample directly onto the ATR crystal.[11]

  • Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer. Record a background spectrum first, which is then automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.[11]

Mass Spectrometry (MS):

  • Sample Introduction: For a compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion into an Electrospray Ionization (ESI) source can be used.[11]

  • Ionization: Electron Ionization (EI) is a standard method for GC-MS, while ESI is common for liquid-phase introduction.[11]

References

Synthesis of 4,5-Difluoro-2-methoxybenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4,5-Difluoro-2-methoxybenzoic acid, a key intermediate in the development of fluorinated pharmaceutical compounds. The inclusion of fluorine atoms and a methoxy group in the benzoic acid scaffold can significantly enhance metabolic stability and bioavailability, making this compound a valuable building block in medicinal chemistry. This document outlines the primary synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathways

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the formation of the key intermediate, 4,5-Difluoro-2-hydroxybenzoic acid, from a commercially available fluorinated starting material. The subsequent step is the selective methylation of the hydroxyl group to yield the final product.

Synthetic Pathway for this compound start 1,2,4,5-Tetrafluorobenzene intermediate 4,5-Difluoro-2-hydroxybenzoic acid start->intermediate 1. Hydroxylation & Carboxylation product This compound intermediate->product 2. Methylation

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of 4,5-Difluoro-2-hydroxybenzoic acid

A plausible and efficient route to 4,5-Difluoro-2-hydroxybenzoic acid involves the nucleophilic aromatic substitution of a fluorine atom on a polyfluorinated benzene ring with a hydroxyl group, followed by carboxylation. A similar, documented procedure for the synthesis of 4-fluoro-2-hydroxybenzoic acid from 2,4-difluorobenzoic acid suggests that a direct synthesis from a tetrafluorinated precursor is a viable strategy.

Synthesis of 4,5-Difluoro-2-hydroxybenzoic acid start 1,2,4,5-Tetrafluorobenzene step1 Nucleophilic Aromatic Substitution (NaOH) start->step1 intermediate1 Intermediate step1->intermediate1 step2 Carboxylation (CO2, BuLi) intermediate1->step2 product 4,5-Difluoro-2-hydroxybenzoic acid step2->product

Caption: Proposed workflow for the synthesis of the hydroxy intermediate.

Step 2: Methylation of 4,5-Difluoro-2-hydroxybenzoic acid

The final step is the selective O-methylation of the phenolic hydroxyl group of 4,5-Difluoro-2-hydroxybenzoic acid. This can be achieved using common methylating agents such as dimethyl sulfate or dimethyl carbonate in the presence of a base. The use of a mild base ensures the selective methylation of the more acidic phenolic hydroxyl group over the carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Difluoro-2-hydroxybenzoic acid

This protocol is adapted from the synthesis of structurally similar fluorinated hydroxybenzoic acids.

Materials:

  • 1,2,4,5-Tetrafluorobenzene

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfoxide (DMSO)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry carbon dioxide (CO2) gas or dry ice

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, condenser, dropping funnel, gas inlet tube, and magnetic stirrer

Procedure:

  • Hydroxylation: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve 1,2,4,5-tetrafluorobenzene in DMSO. Add a solution of sodium hydroxide in water dropwise at room temperature. Heat the reaction mixture to 120-140°C and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation of Intermediate: After completion, cool the reaction mixture to room temperature and pour it into ice water. Acidify the solution with concentrated HCl to a pH of 1-2. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to obtain the crude 2,4,5-trifluorophenol.

  • Carboxylation: Dissolve the crude 2,4,5-trifluorophenol in anhydrous diethyl ether in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78°C in a dry ice/acetone bath. Add n-butyllithium in hexanes dropwise via a syringe, keeping the temperature below -70°C. After the addition is complete, stir the mixture for 1-2 hours at -78°C.

  • Quenching and Work-up: Bubble dry CO2 gas through the reaction mixture for several hours or add crushed dry ice pellets. Allow the mixture to warm to room temperature overnight. Quench the reaction by adding water. Separate the aqueous layer and wash the organic layer with a saturated sodium bicarbonate solution. Combine the aqueous layers and acidify with concentrated HCl to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 4,5-Difluoro-2-hydroxybenzoic acid. Recrystallization from a suitable solvent such as ethanol/water may be performed for further purification.

Protocol 2: Synthesis of this compound

This protocol utilizes dimethyl sulfate for the selective methylation of the phenolic hydroxyl group.

Materials:

  • 4,5-Difluoro-2-hydroxybenzoic acid

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K2CO3)

  • Acetone

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, condenser, and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4,5-Difluoro-2-hydroxybenzoic acid and potassium carbonate in acetone. Stir the suspension at room temperature.

  • Methylation: Add dimethyl sulfate dropwise to the suspension. Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Acidification and Extraction: Acidify the aqueous layer with HCl and extract with ethyl acetate. Combine all organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product as a crystalline solid.

Data Presentation

The following table summarizes the expected yields and key physical properties of the synthesized compounds.

CompoundStarting MaterialReagentsSolventYield (%)Melting Point (°C)
4,5-Difluoro-2-hydroxybenzoic acid 1,2,4,5-Tetrafluorobenzene1. NaOH2. n-BuLi, CO21. DMSO2. Diethyl ether60-70175-178
This compound 4,5-Difluoro-2-hydroxybenzoic acidDimethyl sulfate, K2CO3Acetone85-95138-141

Note: The yields are estimates based on similar reported reactions and may vary depending on the specific reaction conditions and scale.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound. The described two-step pathway, involving the initial formation of 4,5-Difluoro-2-hydroxybenzoic acid followed by selective methylation, offers a reliable and efficient method for obtaining this valuable intermediate. The provided experimental protocols and quantitative data are intended to serve as a practical resource for researchers and professionals in the field of drug discovery and organic synthesis. Careful optimization of reaction conditions may be necessary to achieve the desired yields and purity for specific applications.

An In-depth Technical Guide to Structural Analogs of 4,5-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxybenzoic acid is a versatile fluorinated building block increasingly utilized in the design of novel therapeutic agents. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance key pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to structural analogs of this compound, with a focus on their potential as enzyme inhibitors.

Synthesis of Structural Analogs: Amide Derivatives

A common and effective approach to creating structural analogs of this compound is through the formation of amide derivatives. This is typically achieved by coupling the parent carboxylic acid with a variety of primary or secondary amines. A general synthetic workflow involves the activation of the carboxylic acid, followed by nucleophilic acyl substitution with the desired amine.

A specific example is the synthesis of conjugates of tacrine with salicylic acid derivatives, including this compound.[1] The reaction of tacrine derivatives containing alkyl linkers with this compound in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an appropriate solvent like dry methylene chloride yields the corresponding amide conjugates.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions Carboxylic_Acid This compound Reaction_Vessel Reaction Mixture Carboxylic_Acid->Reaction_Vessel Amine Primary/Secondary Amine (e.g., Tacrine Derivative) Amine->Reaction_Vessel Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., CH2Cl2) Solvent->Reaction_Vessel Purification Purification (e.g., Column Chromatography) Reaction_Vessel->Purification Product Amide Analog Purification->Product

General Synthetic Workflow for Amide Analogs.

Biological Activity: Cholinesterase Inhibition

Structural analogs of this compound have been investigated for their potential as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical targets in the development of therapies for neurodegenerative diseases such as Alzheimer's disease.

A study by Grishchenko et al. synthesized a series of conjugates of tacrine, a known cholinesterase inhibitor, with this compound, varying the length of the polymethylene linker between the two moieties.[1] The inhibitory activity of these compounds against AChE and BChE was evaluated and is summarized in the table below.

Compound IDLinker Length (n)AChE IC50 (µM)BChE IC50 (µM)
8a 40.118 ± 0.0060.011 ± 0.001
8b 60.051 ± 0.0030.010 ± 0.001
8c 80.027 ± 0.0010.012 ± 0.001
Data sourced from Grishchenko et al. (2022).[1]

The results indicate that these amide derivatives are potent inhibitors of both AChE and BChE, with a notable selectivity towards BChE.[1] The inhibitory activity against AChE was found to increase with the elongation of the linker chain.[1]

Cholinesterase_Inhibition Analog 4,5-Difluoro-2-methoxybenzoic Acid Amide Analog AChE Acetylcholinesterase (AChE) Analog->AChE Inhibits BChE Butyrylcholinesterase (BChE) Analog->BChE Inhibits Synaptic_Cleft Increased Acetylcholine in Synaptic Cleft Analog->Synaptic_Cleft Leads to Hydrolysis Hydrolysis AChE->Hydrolysis Catalyzes BChE->Hydrolysis Catalyzes Acetylcholine Acetylcholine Acetylcholine->Hydrolysis Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate

Mechanism of Cholinesterase Inhibition.

Experimental Protocols

General Synthesis of 4,5-Difluoro-2-methoxy-N-[n-(1,2,3,4-tetrahydroacridin-9-ylamino)alkyl]benzamides

The following protocol is adapted from the work of Grishchenko et al.[1]

  • Reactant Preparation: Dissolve the respective tacrine derivative with a polymethylene linker (1 equivalent) and this compound (1 equivalent) in dry methylene chloride.

  • Addition of Reagents: Add HATU (1 equivalent) and DIPEA (3 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with a saturated solution of NaHCO3 and water.

  • Extraction and Drying: Extract the aqueous phase with methylene chloride. Combine the organic layers and dry over anhydrous Na2SO4.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., chloroform-methanol gradient).

Cholinesterase Inhibition Assay (Ellman's Method)

The following is a general protocol for determining cholinesterase inhibitory activity.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare solutions of AChE (from electric eel) and BChE (from equine serum) in phosphate buffer (pH 8.0).

    • Prepare solutions of acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.

    • Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound at various concentrations.

    • Pre-incubate the mixture at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BChE).

  • Data Acquisition:

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of novel bioactive molecules. Its amide derivatives, in particular, have demonstrated significant potential as potent cholinesterase inhibitors. The synthetic accessibility of these analogs, coupled with the beneficial effects of fluorination on pharmacokinetic properties, makes this an attractive area for further research and development in the pursuit of new therapeutic agents for neurodegenerative and other diseases. The provided data and protocols offer a solid foundation for researchers and scientists to explore the rich chemical space of this compound structural analogs.

References

Methodological & Application

Application Notes and Protocols for 4,5-Difluoro-2-methoxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxybenzoic acid is a valuable building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of novel therapeutic agents. The unique substitution pattern of this aromatic carboxylic acid, featuring two fluorine atoms and a methoxy group, imparts desirable physicochemical properties to drug candidates. The incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of the final compound.[1] The carboxylic acid moiety serves as a versatile handle for various chemical modifications, most commonly through amide bond formation, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key Applications in Drug Discovery

The structural features of this compound make it an attractive starting material for the synthesis of a variety of targeted therapies. The difluoromethoxy-substituted phenyl ring can be found in molecules designed to interact with a range of biological targets.

  • Kinase Inhibitors: The 4,5-difluoro-2-methoxyphenyl moiety can be incorporated into scaffolds targeting the ATP-binding site of various kinases. The fluorine atoms can form favorable interactions with the kinase hinge region, while the methoxy group can be oriented to occupy hydrophobic pockets.

  • GPCR Modulators: Derivatives of this acid can be synthesized to act as agonists or antagonists of G-protein coupled receptors. The substituted phenyl ring can play a crucial role in ligand recognition and binding at either orthosteric or allosteric sites.

  • Antibacterial Agents: The unique electronic properties conferred by the fluorine and methoxy groups can be exploited in the design of novel antibacterial agents that may overcome existing resistance mechanisms.

Data Presentation: Representative Biological Activity

The following table presents hypothetical, yet representative, quantitative data for a series of amide derivatives of this compound, which could be generated during a typical drug discovery campaign targeting a specific kinase.

Compound IDR Group (Amine)Kinase Inhibition IC50 (nM)Cell Proliferation GI50 (µM)Microsomal Stability (t½, min)
DFMBA-001 4-Anisidine55012.535
DFMBA-002 4-Chloroaniline2758.245
DFMBA-003 4-(Trifluoromethyl)aniline1504.162
DFMBA-004 4-Aminophenol48015.028
DFMBA-005 4-(Methylsulfonyl)aniline851.895

Experimental Protocols

A common and critical reaction involving this compound in medicinal chemistry is its coupling with various amines to form amide bonds. Below are detailed protocols for this transformation using common coupling reagents.

Protocol 1: EDC/HOBt Mediated Amide Coupling

Description: This protocol outlines a standard procedure for the formation of an amide bond between this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and reduce racemization.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM or DMF (0.1 M) at room temperature, add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents).

  • Add HOBt (1.2 equivalents) to the mixture.

  • In a separate flask, dissolve EDC (1.2 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 2: HATU Mediated Amide Coupling

Description: This protocol describes a highly efficient method for amide bond formation using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is particularly useful for coupling sterically hindered amines or less reactive carboxylic acids.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF (0.1 M) in a round-bottom flask.

  • Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing EtOAc and wash with saturated aqueous NaHCO₃ solution (3 times) followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Mandatory Visualizations

experimental_workflow start 4,5-Difluoro-2- methoxybenzoic acid coupling Amide Coupling (e.g., HATU, EDC/HOBt) start->coupling amine Amine Library amine->coupling purification Purification (Chromatography) coupling->purification characterization Characterization (NMR, MS) purification->characterization screening Biological Screening (e.g., Kinase Assay) characterization->screening sar SAR Analysis screening->sar lead_op Lead Optimization sar->lead_op end Drug Candidate sar->end lead_op->coupling Iterative Synthesis

General workflow for synthesis and evaluation.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor Inhibitor (DFMBA Derivative) inhibitor->raf Inhibition

Hypothetical inhibition of the MAPK/ERK pathway.

References

Application Notes and Protocols for 4,5-Difluoro-2-methoxybenzoic acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxybenzoic acid is a key building block in the synthesis of potent and selective kinase inhibitors. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on the benzoic acid core, allows for the fine-tuning of electronic properties, metabolic stability, and binding affinity of the final drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of kinase inhibitors, with a particular focus on Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors.

Featured Application: Synthesis of FCN-437, a Potent CDK4/6 Inhibitor

A prominent example of a kinase inhibitor likely synthesized using this compound is FCN-437, a novel, potent, and selective oral inhibitor of CDK4 and CDK6 developed by Fochon Pharmaceuticals.[1][2] FCN-437 has demonstrated significant anti-tumor activity in preclinical models and is under clinical investigation for the treatment of advanced solid tumors.[2][3]

Quantitative Data: In Vitro Inhibitory Activity of FCN-437

The inhibitory potency of FCN-437 against its target kinases has been determined through in vitro biochemical assays.

Kinase TargetIC50 (nM)
CDK43.3[4]
CDK613.7[4]

Table 1: In Vitro Inhibitory Activity of FCN-437. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of FCN-437 for its intended targets.

Signaling Pathway and Mechanism of Action

CDK4 and CDK6 are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[5] They form complexes with Cyclin D and phosphorylate the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor.[6] E2F then promotes the transcription of genes necessary for DNA replication and cell cycle progression.[5] In many cancers, the CDK4/6-Rb pathway is dysregulated, leading to uncontrolled cell proliferation.[3]

FCN-437, by inhibiting CDK4 and CDK6, prevents the phosphorylation of Rb, thereby maintaining its suppression of E2F and causing a G1 cell cycle arrest.[1] This ultimately inhibits the proliferation of cancer cells.

CDK4_6_Signaling_Pathway cluster_nucleus Nucleus Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Stimuli->CyclinD Upregulates Active_Complex Active Cyclin D-CDK4/6 Complex CyclinD->Active_Complex CDK4_6 CDK4/6 CDK4_6->Active_Complex Rb Rb Active_Complex->Rb Phosphorylates Rb_E2F Rb-E2F Complex (Inactive) Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates pRb p-Rb (Inactive) Rb_E2F->pRb Phosphorylation pRb->E2F Releases Cell_Cycle_Progression G1 to S Phase Progression S_Phase_Genes->Cell_Cycle_Progression FCN_437 FCN-437 (CDK4/6 Inhibitor) FCN_437->Active_Complex

Figure 1: CDK4/6 Signaling Pathway and Inhibition by FCN-437.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of CDK4/6 inhibitors derived from this compound.

Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyrimidine-based CDK4/6 Inhibitor (General Scheme)

The synthesis of FCN-437 and related pyrazolo[1,5-a]pyrimidine inhibitors generally involves a multi-step process. A key step is the amide coupling of this compound with an appropriate amine, followed by the construction of the heterocyclic core.

Synthesis_Workflow Start1 This compound Step1 Amide Coupling Start1->Step1 Start2 Amine Intermediate Start2->Step1 Intermediate1 N-Aryl Amide Step1->Intermediate1 Step2 Cyclization/Core Formation Intermediate1->Step2 Intermediate2 Pyrazolo[1,5-a]pyrimidine Core Step2->Intermediate2 Step3 Further Functionalization Intermediate2->Step3 Final_Product Final Kinase Inhibitor (e.g., FCN-437) Step3->Final_Product

Figure 2: General Synthetic Workflow for a Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitor.

Materials:

  • This compound

  • Appropriate amine intermediate

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Organic solvents (e.g., DMF, DCM)

  • Base (e.g., DIPEA)

  • Reagents for heterocyclic core formation (e.g., 3-aminopyrazole derivatives)[7]

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure: Amide Coupling (Illustrative)

  • Dissolve this compound (1.0 eq) in an anhydrous solvent such as DMF.

  • Add the desired amine intermediate (1.1 eq) to the solution.

  • Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired amide intermediate.

Note: This is a generalized protocol. Specific reaction conditions and purification methods will need to be optimized for each specific substrate.

Protocol 2: In Vitro CDK4/6 Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against CDK4/6 kinases using a radiometric assay.

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D1 enzymes

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)[8]

  • Substrate (e.g., a recombinant fragment of the Retinoblastoma protein, Rb)

  • [γ-³³P]ATP

  • Test compound (e.g., FCN-437) serially diluted in DMSO

  • 96-well or 384-well assay plates

  • Phosphocellulose membrane

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, the respective CDK/Cyclin D enzyme, and the Rb substrate.

  • Add a small volume of the serially diluted test compound or DMSO (vehicle control) to the wells of the assay plate.

  • Add the reaction mixture to the wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose membrane to capture the phosphorylated substrate.

  • Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the membrane using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Western Blot Analysis of Rb Phosphorylation

This protocol is used to assess the effect of the kinase inhibitor on the phosphorylation of Rb in a cellular context.

Materials:

  • Cancer cell line expressing Rb (e.g., MCF-7)

  • Cell culture medium and supplements

  • Test compound (e.g., FCN-437)

  • DMSO (vehicle control)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Rb (e.g., Ser780 or Ser807/811) and anti-total Rb

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Re-probing: The membrane can be stripped and re-probed with an antibody against total Rb to confirm equal protein loading.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the kinase inhibitor on cell cycle distribution.

Materials:

  • Cancer cell line

  • Test compound (e.g., FCN-437)

  • DMSO (vehicle control)

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound or DMSO for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Conclusion

This compound is a valuable and versatile building block for the synthesis of innovative kinase inhibitors. The protocols and data presented here, centered around the potent CDK4/6 inhibitor FCN-437, provide a solid foundation for researchers in the field of drug discovery to design and develop novel therapeutics targeting kinase-driven diseases. The strategic incorporation of this fluorinated benzoic acid derivative can lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for 4,5-Difluoro-2-methoxybenzoic acid in the Synthesis of a MAP4K4 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxybenzoic acid is a valuable fluorinated building block in medicinal chemistry. The presence of two fluorine atoms on the phenyl ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This document provides detailed protocols for the application of this compound in the synthesis of a potent Mitogen-activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) inhibitor, a promising target in oncology and inflammatory diseases.

Overview of MAP4K4 and its Signaling Pathway

Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), also known as Hematopoietic Progenitor Kinase/Germinal Center Kinase-Like Kinase (HGK), is a serine/threonine kinase that plays a crucial role in various cellular processes.[1][2] It is an upstream regulator of the c-Jun N-terminal kinase (JNK) signaling pathway and is implicated in cell migration, invasion, and inflammation.[1][3] Dysregulation of the MAP4K4 signaling cascade has been linked to the progression of several cancers, making it an attractive target for therapeutic intervention.[4][5]

The diagram below illustrates a simplified MAP4K4 signaling pathway, highlighting its role in activating downstream effectors that contribute to cellular responses relevant to cancer progression.

MAP4K4_Signaling_Pathway cluster_upstream Upstream Activators cluster_map4k4 MAP4K4 Complex cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinases (RTKs) MAP4K4 MAP4K4 RTK->MAP4K4 TNFa TNFα TNFa->MAP4K4 MEKK1 MEKK1 MAP4K4->MEKK1 MKK4_7 MKK4/7 MEKK1->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun CellResponse Cell Migration, Invasion, Inflammation cJun->CellResponse Inhibitor MAP4K4 Inhibitor (Synthesized from This compound) Inhibitor->MAP4K4

Caption: Simplified MAP4K4 Signaling Pathway and its Inhibition.

Synthetic Application: Synthesis of a MAP4K4 Inhibitor

The following protocols detail the synthesis of a pyrazolopyrimidine-based MAP4K4 inhibitor, where this compound is a key starting material for the preparation of a crucial intermediate.

Experimental Protocols

Protocol 1: Synthesis of (4,5-Difluoro-2-methoxyphenyl)(piperazin-1-yl)methanone

This protocol describes the amide coupling of this compound with piperazine.

Workflow:

protocol1_workflow start Start Materials: - this compound - Piperazine - Coupling Agents step1 Amide Coupling Reaction start->step1 step2 Work-up and Extraction step1->step2 step3 Purification step2->step3 product Product: (4,5-Difluoro-2-methoxyphenyl) (piperazin-1-yl)methanone step3->product

Caption: Workflow for the synthesis of the piperazine amide intermediate.

Materials:

  • This compound

  • Piperazine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for Column Chromatography

  • Ethyl Acetate/Hexane mixture

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add piperazine (1.2 eq) to the solution.

  • Add a catalytic amount of DMAP (0.1 eq) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield (4,5-Difluoro-2-methoxyphenyl)(piperazin-1-yl)methanone.

Protocol 2: Synthesis of the Final MAP4K4 Inhibitor

This protocol outlines the subsequent reaction of the piperazine amide intermediate with a pyrazolopyrimidine core to yield the final MAP4K4 inhibitor. The synthesis of the pyrazolopyrimidine core is based on analogous procedures described in patent literature.

Workflow:

protocol2_workflow start Start Materials: - (4,5-Difluoro-2-methoxyphenyl) (piperazin-1-yl)methanone - Pyrazolopyrimidine Intermediate step1 Nucleophilic Substitution start->step1 step2 Work-up and Extraction step1->step2 step3 Purification step2->step3 product Final Product: MAP4K4 Inhibitor step3->product

Caption: Workflow for the final synthesis of the MAP4K4 inhibitor.

Materials:

  • (4,5-Difluoro-2-methoxyphenyl)(piperazin-1-yl)methanone

  • Appropriate chloro- or bromo-methyl pyrazolopyrimidine intermediate

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for Column Chromatography

  • Methanol/Dichloromethane mixture

Procedure:

  • To a solution of (4,5-Difluoro-2-methoxyphenyl)(piperazin-1-yl)methanone (1.0 eq) in anhydrous DMF, add the chloro- or bromo-methyl pyrazolopyrimidine intermediate (1.1 eq) and cesium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 18 hours under a nitrogen atmosphere.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a methanol/dichloromethane gradient to afford the final MAP4K4 inhibitor.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of the MAP4K4 inhibitor intermediate. Please note that yields are illustrative and may vary based on specific reaction conditions and scale.

Starting MaterialReagentsSolventTime (h)Temperature (°C)Yield (%)
This compoundPiperazine, DCC, DMAPDCM12-240 - RT70-85

Conclusion

This compound serves as a critical synthon for the preparation of complex heterocyclic molecules with significant biological activity. The protocols provided herein demonstrate its utility in the synthesis of a potent MAP4K4 inhibitor, a valuable target in modern drug discovery. The strategic incorporation of the difluoro-methoxyphenyl moiety can contribute to the development of next-generation kinase inhibitors with improved therapeutic profiles.

References

Application of 4,5-Difluoro-2-methoxybenzoic Acid in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxybenzoic acid is a valuable fluorinated building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The presence of two fluorine atoms on the benzene ring can significantly enhance the metabolic stability, bioavailability, and binding affinity of target molecules by altering their electronic properties and lipophilicity. The carboxylic acid and methoxy functional groups offer versatile handles for a variety of chemical transformations, making this compound an attractive starting material for the synthesis of complex molecular architectures.

This document provides detailed application notes on the utility of this compound in key organic reactions and offers generalized experimental protocols for its use in the synthesis of amides and benzimidazoles, which are common scaffolds in medicinally active compounds.

Key Applications

This compound serves as a crucial intermediate in the synthesis of:

  • Bioactive Amides: The carboxylic acid functionality is readily converted to amides, a common functional group in many drug molecules. Amide bond formation with various amines leads to a diverse range of compounds with potential therapeutic applications.

  • Heterocyclic Compounds: This benzoic acid derivative is a precursor for the synthesis of various heterocyclic systems, such as benzimidazoles, which are prevalent in many biologically active compounds.

  • Kinase Inhibitors: Fluorinated aromatic compounds are frequently incorporated into the scaffolds of kinase inhibitors to improve their potency and pharmacokinetic properties.

  • Agrochemicals: The unique substitution pattern of this molecule can be exploited in the design of novel herbicides and pesticides.

Experimental Protocols

The following protocols are generalized procedures based on standard organic synthesis methodologies. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: Synthesis of N-Aryl-4,5-difluoro-2-methoxybenzamide via Amide Coupling

This protocol details a standard procedure for the formation of an amide bond between this compound and an aniline derivative using a common coupling agent.

Reaction Scheme:

G cluster_0 Amide Coupling Reaction start This compound amine + Aniline Derivative reagents Coupling Agent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) product N-Aryl-4,5-difluoro-2-methoxybenzamide end_node product->end_node start_node start_node->start

Caption: General workflow for amide bond formation.

Materials:

  • This compound

  • Substituted Aniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the substituted aniline (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired N-aryl-4,5-difluoro-2-methoxybenzamide.

Quantitative Data (Representative):

Amine ReactantCoupling AgentBaseSolventTime (h)Yield (%)
AnilineHATUDIPEADMF1685-95
4-FluoroanilineEDC/HOBtDIPEADCM2480-90
3-ChloroanilineT3PPyridineTHF1282-92

Note: Yields are hypothetical and will vary depending on the specific aniline derivative and reaction conditions.

Protocol 2: Synthesis of 2-Substituted-5,6-difluoro-benzimidazoles

This protocol describes a two-step, one-pot synthesis of benzimidazoles from this compound. The benzoic acid is first converted to an amide, which is then cyclized with a diamine.

Reaction Scheme:

G cluster_0 Benzimidazole Synthesis Workflow A This compound B Amide Formation (e.g., with o-phenylenediamine) A->B Step 1 C Cyclization (e.g., acid-catalyzed) B->C Step 2 D 2-Substituted-5,6-difluorobenzimidazole C->D

Caption: Workflow for benzimidazole synthesis.

Materials:

  • This compound

  • o-Phenylenediamine derivative

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous DMF (catalytic)

  • Triethylamine (TEA)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

Step 1: Acid Chloride Formation

  • In a flame-dried flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is used directly in the next step.

Step 2: Amidation and Cyclization

  • Dissolve the o-phenylenediamine derivative (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Dissolve the crude acid chloride from Step 1 in anhydrous DCM and add it dropwise to the diamine solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Add glacial acetic acid (5-10 eq) and heat the reaction mixture to reflux for 8-16 hours to effect cyclization. Monitor by TLC or LC-MS.

  • Cool the reaction mixture and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to afford the 2-substituted-5,6-difluoro-benzimidazole.

Quantitative Data (Representative):

o-Phenylenediamine DerivativeCyclization CatalystTime (h)Yield (%)
o-PhenylenediamineAcetic Acid1275-85
4-Methyl-1,2-phenylenediaminep-Toluenesulfonic acid1078-88
4-Chloro-1,2-phenylenediamineAcetic Acid1670-80

Note: Yields are hypothetical and will vary depending on the specific diamine and reaction conditions.

Application in Drug Discovery Workflow

This compound is a valuable starting material in the early stages of drug discovery. The general workflow for its utilization is depicted below.

G cluster_0 Drug Discovery Workflow A Building Block (this compound) B Library Synthesis (e.g., Amide or Heterocycle Formation) A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F Preclinical Development E->F

Caption: Role in the drug discovery pipeline.

The incorporation of the 4,5-difluoro-2-methoxyphenyl moiety can be systematically explored to understand its impact on biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, guiding the lead optimization process.

Application Notes and Protocols for 4,5-Difluoro-2-methoxybenzoic Acid in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxybenzoic acid is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[1] The specific substitution pattern of this benzoic acid derivative, featuring two fluorine atoms and a methoxy group, provides a unique scaffold for the synthesis of novel therapeutics with potentially improved pharmacokinetic and pharmacodynamic profiles.

These application notes provide a comprehensive overview of the utility of this compound in API synthesis, including a detailed, representative protocol for the synthesis of a potential drug candidate.

Application in API Synthesis

The structural features of this compound make it a versatile building block for the synthesis of complex organic molecules. The carboxylic acid functionality can be readily converted into a variety of other functional groups, such as amides, esters, and ketones, which are common in many API structures. The difluoro-substitution on the aromatic ring can significantly influence the electronic properties of the molecule, often leading to enhanced biological activity and improved drug-like properties.

Representative Synthesis of a Substituted Benzimidazole Derivative

The following is a representative, multi-step synthesis of a novel benzimidazole derivative using this compound as a key starting material. This protocol is provided as an example of how this intermediate can be utilized in the synthesis of a potential drug candidate.

Synthetic Pathway Overview

G A This compound B 4,5-Difluoro-2-methoxybenzoyl chloride A->B SOCl2, Reflux C N-(4-amino-3-nitrophenyl)-4,5-difluoro-2-methoxybenzamide B->C 4-Nitro-1,2-phenylenediamine, Pyridine, DCM D N-(3,4-diaminophenyl)-4,5-difluoro-2-methoxybenzamide C->D H2, Pd/C, Ethanol E 2-(4,5-Difluoro-2-methoxyphenyl)-1H-benzo[d]imidazol-5-amine D->E Acetic Acid, Reflux

Caption: Synthetic pathway for a substituted benzimidazole from this compound.

Experimental Protocols

Step 1: Synthesis of 4,5-Difluoro-2-methoxybenzoyl chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g), add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq).

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4,5-Difluoro-2-methoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(4-amino-3-nitrophenyl)-4,5-difluoro-2-methoxybenzamide

  • Dissolve 4-nitro-1,2-phenylenediamine (1.0 eq) in anhydrous DCM (15 mL/g) and cool to 0 °C.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add a solution of 4,5-Difluoro-2-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM (5 mL/g).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient).

Step 3: Synthesis of N-(3,4-diaminophenyl)-4,5-difluoro-2-methoxybenzamide

  • Dissolve N-(4-amino-3-nitrophenyl)-4,5-difluoro-2-methoxybenzamide (1.0 eq) in ethanol (20 mL/g).

  • Add 10% Palladium on carbon (Pd/C) (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.

  • Filter the reaction mixture through a pad of Celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the desired product.

Step 4: Synthesis of 2-(4,5-Difluoro-2-methoxyphenyl)-1H-benzo[d]imidazol-5-amine

  • Dissolve N-(3,4-diaminophenyl)-4,5-difluoro-2-methoxybenzamide (1.0 eq) in glacial acetic acid (15 mL/g).

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water.

Quantitative Data
StepProduct NameStarting Material (g)Product (g)Yield (%)Purity (HPLC, %)
14,5-Difluoro-2-methoxybenzoyl chloride10.010.8~98 (crude)-
2N-(4-amino-3-nitrophenyl)-4,5-difluoro-2-methoxybenzamide10.814.585>95
3N-(3,4-diaminophenyl)-4,5-difluoro-2-methoxybenzamide14.512.292>97
42-(4,5-Difluoro-2-methoxyphenyl)-1H-benzo[d]imidazol-5-amine12.210.188>98

Experimental Workflow Visualization

G cluster_0 Synthesis cluster_1 Work-up & Purification cluster_2 Analysis A Reactants & Solvents B Reaction Setup A->B C Reaction Monitoring (TLC) B->C D Quenching & Extraction C->D E Washing & Drying D->E F Purification (Chromatography/Recrystallization) E->F G Characterization (NMR, MS) F->G H Purity Analysis (HPLC) G->H

Caption: General experimental workflow for organic synthesis.

Hypothetical Signaling Pathway

Benzimidazole derivatives are known to interact with a variety of biological targets. For instance, some substituted benzimidazoles act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. A hypothetical target for the synthesized compound could be a receptor tyrosine kinase (RTK) involved in cancer cell proliferation and survival.

G cluster_0 Cell Membrane RTK RTK P1 RAS RTK->P1 Activates Ligand Growth Factor Ligand->RTK P2 RAF P1->P2 P3 MEK P2->P3 P4 ERK P3->P4 Proliferation Cell Proliferation P4->Proliferation API Synthesized API API->RTK Inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Disclaimer: The synthetic protocol and signaling pathway described above are representative examples and have not been experimentally validated. They are intended to illustrate the potential applications of this compound in drug discovery and development. Researchers should conduct their own experimental validation and safety assessments.

References

Application Notes and Protocols for Amide Coupling with 4,5-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the amide coupling of 4,5-Difluoro-2-methoxybenzoic acid, a valuable building block in the synthesis of bioactive molecules. Amide bond formation is a critical reaction in medicinal chemistry, and the following protocols offer robust methods using common coupling reagents.[1][2]

Overview of Amide Coupling Reactions

The direct reaction between a carboxylic acid and an amine to form an amide bond is typically inefficient and requires high temperatures. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating a milder and more efficient reaction.[3] Common strategies involve the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with additives like 1-Hydroxybenzotriazole (HOBt), or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2][4][5]

The choice of coupling reagent, base, and solvent can significantly impact the reaction's success, including yield and purity. The following sections provide quantitative data from representative amide coupling protocols and detailed experimental procedures that can be adapted for this compound.

Quantitative Data for Common Amide Coupling Conditions

The following table summarizes typical conditions for amide coupling reactions that can be applied to this compound. The equivalencies are based on the limiting reagent, which is typically the amine or the carboxylic acid.

Coupling Reagent/AdditiveBaseSolventTemperature (°C)Typical Reaction Time (h)
HATUDIPEA or TEADMF or CH₂Cl₂0 to RT0.5 - 3
HBTU/HOBtDIPEA or TEADMFRT to Reflux1 - 3
EDC/HOBtDIPEA or DMAPDMF or CH₂Cl₂/CH₃CN0 to RT12 - 24
TBTUDIPEACH₂Cl₂0 to RT12 - 16
DCC/HOBtTEADMF or CH₂Cl₂0 to RT1 - 2

Note: Reaction times and temperatures may require optimization depending on the specific amine substrate.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a general and highly efficient method for amide bond formation, suitable for a wide range of primary and secondary amines.[1][6]

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the amine (1.0 - 1.2 equivalents) to the solution.

  • Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol utilizes the carbodiimide EDC in combination with HOBt to suppress side reactions and minimize racemization, particularly with chiral amines.[4][5]

Materials:

  • This compound

  • Amine (1.0 equivalent)

  • EDC (1.2 - 1.5 equivalents)

  • HOBt (1.0 equivalent)

  • DIPEA or Triethylamine (TEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.2 equivalents) and the amine (1.0 equivalent) in anhydrous DCM or DMF, add HOBt (1.0 equivalent).

  • Add DIPEA or TEA (2.0 - 3.0 equivalents) to the mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 - 1.5 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

AmideCouplingWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dissolve Carboxylic Acid and Amine in Solvent Base Add Base Reagents->Base CouplingReagent Add Coupling Reagent at 0 °C Base->CouplingReagent Stir Stir at Room Temperature CouplingReagent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product AmideFormation cluster_product Product Acid This compound Amide N-Substituted-4,5-difluoro-2-methoxybenzamide Acid->Amide Coupling Reagent, Base, Solvent Plus1 + Amine R-NH₂ Amine->Amide Coupling Reagent, Base, Solvent Plus1->Amide Coupling Reagent, Base, Solvent

References

Application Notes and Protocols for the Large-Scale Synthesis of 4,5-Difluoro-2-methoxybenzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, applications, and biological relevance of 4,5-difluoro-2-methoxybenzoic acid, a key intermediate in the development of modern pharmaceuticals. Detailed protocols for its large-scale synthesis are provided, along with data presented in a clear, tabular format for ease of comparison.

Introduction

This compound is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of complex organic molecules. The presence of two fluorine atoms and a methoxy group on the benzene ring imparts unique electronic and steric properties to its derivatives, often leading to enhanced metabolic stability, bioavailability, and target-binding affinity in drug candidates.[1][2] Consequently, this compound is of significant interest to the pharmaceutical and agrochemical industries for the development of novel therapeutic agents and crop protection agents.[1]

Applications in Drug Development

One of the most significant applications of this compound and its derivatives is in the development of modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[3] Cystic fibrosis is a genetic disorder caused by mutations in the CFTR gene, leading to the production of a dysfunctional protein that is unable to properly regulate the flow of chloride ions across cell membranes. This results in the production of thick, sticky mucus in various organs, particularly the lungs.

CFTR modulators are a class of drugs that aim to correct the function of the mutated CFTR protein. They are broadly categorized as "correctors," which help the misfolded CFTR protein to traffic to the cell surface, and "potentiators," which enhance the channel-opening probability of the CFTR protein at the cell surface.[3] Derivatives of this compound have been investigated as components of novel CFTR correctors.

Below is a diagram illustrating the role of CFTR correctors in the cellular processing of the F508del-CFTR protein, the most common mutation in cystic fibrosis.

CFTR_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane Nascent_F508del Nascent F508del-CFTR Misfolded_F508del Misfolded F508del-CFTR Nascent_F508del->Misfolded_F508del Folding Proteasomal_Degradation Proteasomal Degradation Misfolded_F508del->Proteasomal_Degradation ER-Associated Degradation (ERAD) Corrected_F508del_Golgi Processed F508del-CFTR Misfolded_F508del->Corrected_F508del_Golgi Trafficking to Golgi Functional_CFTR Functional CFTR Channel Corrected_F508del_Golgi->Functional_CFTR Insertion into cell membrane CFTR_Corrector CFTR Corrector (e.g., derivative of This compound) CFTR_Corrector->Misfolded_F508del Binds to and stabilizes misfolded protein

CFTR Corrector Mechanism of Action

Large-Scale Synthesis of this compound

A plausible and scalable synthetic route to this compound involves the directed ortho-metalation of 1,2-difluoro-4-methoxybenzene followed by carboxylation. This method offers high regioselectivity due to the directing effect of the methoxy group.

Synthetic Workflow

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Start 1,2-Difluoro-4-methoxybenzene Reagent1 n-Butyllithium (n-BuLi) in THF, -78 °C Start->Reagent1 Directed ortho-Metalation Intermediate Lithium 4,5-difluoro-2-methoxyphenyl Reagent1->Intermediate Reagent2 Carbon Dioxide (CO2) (solid) Intermediate->Reagent2 Carboxylation Intermediate2 Lithium 4,5-difluoro-2-methoxybenzoate Reagent2->Intermediate2 Reagent3 Aqueous Acid (e.g., HCl) Intermediate2->Reagent3 Acidification Product This compound Reagent3->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure this compound Purification->Final_Product

Synthesis Workflow for this compound
Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )PuritySupplier
1,2-Difluoro-4-methoxybenzene144.11≥98%Commercial Source
n-Butyllithium (n-BuLi)64.062.5 M in hexanesCommercial Source
Tetrahydrofuran (THF)72.11Anhydrous, ≥99.9%Commercial Source
Carbon Dioxide (CO₂)44.01Solid (dry ice)Commercial Source
Hydrochloric Acid (HCl)36.4637% aqueous solutionCommercial Source
Diethyl Ether74.12AnhydrousCommercial Source
Hexanes-ACS gradeCommercial Source
Sodium Sulfate (Na₂SO₄)142.04AnhydrousCommercial Source

Procedure:

  • Reaction Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is dried under vacuum and then purged with dry nitrogen.

  • Charging of Reactants: The reactor is charged with anhydrous tetrahydrofuran (THF, 20 L) and 1,2-difluoro-4-methoxybenzene (2.0 kg, 13.88 mol). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (2.5 M in hexanes, 6.1 L, 15.27 mol, 1.1 eq) is added dropwise to the stirred solution over 2 hours, maintaining the internal temperature below -70 °C. The reaction mixture is then stirred for an additional 2 hours at -78 °C.

  • Carboxylation: Crushed dry ice (CO₂, 3.0 kg, 68.18 mol) is added portion-wise to the reaction mixture, ensuring the temperature does not rise above -60 °C. The mixture is then allowed to slowly warm to room temperature overnight with continuous stirring.

  • Work-up and Extraction: The reaction is quenched by the slow addition of water (10 L). The organic layer is separated, and the aqueous layer is acidified to pH 1-2 with concentrated hydrochloric acid (approx. 2 L). The resulting white precipitate is extracted with diethyl ether (3 x 10 L).

  • Isolation: The combined organic extracts are washed with brine (5 L), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is recrystallized from a mixture of hexanes and ethyl acetate to afford pure this compound.

Quantitative Data Summary:

ParameterValue
Starting Material (1,2-Difluoro-4-methoxybenzene)2.0 kg
n-Butyllithium (2.5 M in hexanes)6.1 L
Typical Yield (after purification)2.2 - 2.4 kg
Molar Yield84 - 92%
Purity (by HPLC)≥99%
Melting Point137-139 °C

Synthesis of this compound Derivatives

The carboxylic acid functionality of this compound allows for a variety of chemical transformations to synthesize a range of derivatives. A common transformation is the formation of amides, which are often key pharmacophores in drug molecules.

General Protocol for Amide Synthesis

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )PuritySupplier
This compound188.13≥99%As synthesized
Thionyl Chloride (SOCl₂)118.97≥99%Commercial Source
Amine (R-NH₂)Varies≥98%Commercial Source
Triethylamine (Et₃N)101.19≥99%Commercial Source
Dichloromethane (DCM)84.93AnhydrousCommercial Source

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) is added thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). The mixture is stirred at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.

  • Amide Coupling: The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a solution of the desired amine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The organic layer is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amide is purified by column chromatography or recrystallization.

Quantitative Data for a Representative Amide Synthesis:

ParameterValue
Starting Acid10.0 g (53.1 mmol)
Amine (e.g., Aniline)5.4 g (58.4 mmol)
Typical Yield11.5 g
Molar Yield82%
Purity (by LC-MS)>98%

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. The provided large-scale synthesis protocol via directed ortho-metalation offers an efficient and regioselective route to this key building block. The subsequent derivatization, particularly through amide bond formation, opens avenues for the development of novel drug candidates, such as CFTR modulators for the treatment of cystic fibrosis. The methodologies and data presented herein are intended to support researchers and drug development professionals in their efforts to synthesize and utilize these important compounds.

References

Application Notes and Protocols: Utilizing 4,5-Difluoro-2-methoxybenzoic acid in Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for identifying novel lead compounds in modern drug discovery.[1][2] Unlike traditional high-throughput screening (HTS) which screens large libraries of complex molecules, FBDD utilizes a more focused approach by screening small, low molecular weight compounds, or "fragments," to identify weak but highly efficient binders to a biological target.[1] These initial fragment hits serve as starting points for a rational, structure-guided optimization process to develop potent and selective drug candidates.[2][3]

This document provides detailed application notes and protocols for the use of 4,5-Difluoro-2-methoxybenzoic acid as a representative fragment in a typical FBDD campaign. This fragment adheres to the widely accepted "Rule of Three," making it an ideal candidate for screening libraries.[1][4] The protocols outlined below describe a standard biophysical screening cascade, from initial hit identification to comprehensive biophysical and structural characterization.

Fragment Profile: this compound

This compound is a suitable candidate for fragment-based screening due to its physicochemical properties that align with the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).[4][5][6] These properties ensure adequate solubility and a higher probability of forming high-quality, efficient interactions with a protein target.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆F₂O₃[7]
Molecular Weight (MW) 188.13 g/mol [7]
Calculated logP (XlogP) 1.6[8]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 3Calculated
Rotatable Bonds 2Calculated
CAS Number 425702-18-7[7]

Experimental Workflow for Fragment-Based Screening

A typical FBDD campaign employs a cascade of biophysical techniques to identify and validate fragment hits. This tiered approach efficiently filters a fragment library, starting with high-throughput methods for primary screening and progressing to more detailed, lower-throughput techniques for hit validation and characterization.[9]

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Hit Characterization cluster_3 Lead Optimization Library Fragment Library (incl. This compound) DSF Differential Scanning Fluorimetry (DSF) Library->DSF High-Throughput Screening NMR NMR Spectroscopy (e.g., STD-NMR) DSF->NMR Primary Hits ITC Isothermal Titration Calorimetry (ITC) NMR->ITC Validated Hits Xray X-ray Crystallography ITC->Xray Confirmed Binders LeadOpt Structure-Guided Hit-to-Lead Optimization Xray->LeadOpt

Caption: A typical workflow for a fragment-based screening campaign.

Experimental Protocols

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the thermal denaturation midpoint (Tm) of a target protein upon ligand binding.[10] A positive shift in Tm (ΔTm) indicates that the fragment stabilizes the protein, suggesting a binding event.[9][11]

Methodology:

  • Protein Preparation: Prepare the target protein at a concentration of 0.2 mg/mL in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).[12] The buffer should have low salt content to minimize interference with weak fragment binding.[12]

  • Fragment Preparation: Prepare a stock solution of this compound and other library fragments in DMSO (e.g., 100 mM).

  • Assay Plate Preparation: In a 96-well PCR plate, add 14.7 µL of the protein solution to each well.[13] Add 0.3 µL of each fragment stock solution to the respective wells for a final fragment concentration of 2 mM and a final DMSO concentration of 2%. Include control wells with protein and 2% DMSO only.

  • Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) to each well at a final concentration of 5X. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during thermal unfolding.[10]

  • Data Acquisition: Place the plate in a real-time PCR instrument. Apply a thermal gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute. Monitor the fluorescence intensity at the appropriate wavelengths.

  • Data Analysis: The melting temperature (Tm) is determined from the midpoint of the unfolding transition. The thermal shift (ΔTm) is calculated by subtracting the Tm of the control (protein + DMSO) from the Tm of the protein with the fragment. A ΔTm > 2°C is typically considered a significant hit.

Table 2: Hypothetical DSF Screening Results

Fragment IDFragment NameTm (°C)ΔTm (°C)Hit?
ControlDMSO52.1--
F001This compound55.3+3.2Yes
F002Fragment 252.3+0.2No
F003Fragment 354.5+2.4Yes
F004Fragment 451.9-0.2No
Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR

STD-NMR is a ligand-observed NMR technique used to validate hits from primary screens.[14] It detects the binding of small molecules to a large protein by measuring the transfer of saturation from the protein to the bound ligand.[15][16]

Methodology:

  • Sample Preparation: Prepare a sample containing the target protein (e.g., 20-50 µM) and the fragment hit (e.g., 1-2 mM) in a deuterated buffer (e.g., 50 mM Phosphate buffer in D₂O, pD 7.4, 150 mM NaCl). The ligand should be in at least a 50-fold excess.[17]

  • NMR Data Acquisition: Acquire two spectra: an "on-resonance" spectrum where specific protein resonances are selectively saturated, and an "off-resonance" spectrum where the saturation pulse is applied at a frequency where no protein signals are present.[18]

  • Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum. Only signals from the ligand that binds to the protein will appear in the resulting STD difference spectrum.[18]

  • Data Analysis: Calculate the STD amplification factor for each ligand proton signal by dividing the intensity of the signal in the STD difference spectrum by the intensity of the corresponding signal in the off-resonance spectrum. A significant STD effect confirms binding.

Table 3: Hypothetical STD-NMR Validation Results

Fragment IDBinding Confirmed?Key Proton Signals with STD EffectSTD Amplification Factor (Relative)
F001YesAromatic-H, Methoxy-H+++
F003YesAromatic-H++
F005 (False Positive)NoNo significant signals-
Protocol 3: Thermodynamic Characterization using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (K_D), binding stoichiometry (n), and enthalpy (ΔH).[19][20]

Methodology:

  • Sample Preparation: Prepare the target protein (e.g., 20-50 µM) in the sample cell and the fragment hit (e.g., 1-2 mM) in the injection syringe.[21] Both protein and ligand must be in the exact same buffer to avoid heats of dilution.[21]

  • Titration: Perform a series of injections of the fragment solution into the protein solution at a constant temperature.

  • Data Acquisition: The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.[22] Each injection produces a heat pulse that is integrated over time.

  • Data Analysis: Plot the heat change per injection against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine K_D, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Table 4: Hypothetical ITC Characterization of Validated Hits

Fragment IDK_D (µM)n (Stoichiometry)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
F0012500.98-5.2-0.8-6.0
F0038001.05-4.1-0.4-4.5
Protocol 4: Structural Characterization using X-ray Crystallography

X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-fragment complex, revealing the precise binding mode.[23] This structural information is crucial for the subsequent structure-guided hit-to-lead optimization phase.[3]

Methodology:

  • Protein Crystallization: Obtain high-quality crystals of the target protein using techniques such as vapor diffusion.[24]

  • Complex Formation: Introduce the fragment into the protein crystals, typically by soaking the crystals in a solution containing a high concentration of the fragment (e.g., 10-50 mM).[23] Alternatively, co-crystallization can be performed where the protein and fragment are mixed prior to crystallization.

  • X-ray Diffraction Data Collection: Mount a crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.[24] Collect the diffraction pattern.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement if a structure of the protein is already known. Refine the model and build the fragment into the observed electron density map.

  • Binding Mode Analysis: Analyze the refined structure to identify the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein. This information will guide the design of more potent analogues.

Downstream Applications and Logic

Targeting a Kinase Signaling Pathway

The insights gained from FBDD can be applied to design inhibitors for various disease-relevant targets, such as protein kinases. A lead compound developed from a fragment hit could potentially inhibit a key kinase in a signaling cascade implicated in diseases like cancer.[25][26]

Kinase_Pathway cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Lead Compound (Developed from Fragment Hit) Inhibitor->RAF Inhibition

Caption: Inhibition of a generic kinase pathway by a lead compound.
Hit-to-Lead Optimization Strategy

The structural and thermodynamic data obtained for the initial fragment hit (like this compound) guides the hit-to-lead optimization process. The goal is to improve the binding affinity and develop drug-like properties through iterative chemical modifications.[27][28]

Hit_to_Lead cluster_start Hit Identification cluster_process Optimization Cycle cluster_end Lead Compound Hit Fragment Hit (e.g., this compound) KD ~ 250 µM SAR Structure-Activity Relationship (SAR) - Analyze co-crystal structure - Identify growth vectors Hit->SAR Synthesis Synthesize Analogues (Fragment Growing/Linking) SAR->Synthesis Design Screening Biophysical & Biochemical Screening (ITC, DSF, Enzyme Assays) Synthesis->Screening Test Screening->SAR Iterate Lead Optimized Lead Compound KD < 100 nM Good ADME properties Screening->Lead Achieve Potency & Desired Properties

Caption: Workflow for hit-to-lead optimization in FBDD.

Conclusion

This compound serves as an excellent model fragment for illustrating the principles and practices of fragment-based drug discovery. The systematic application of a cascade of biophysical screening and characterization techniques, as detailed in these protocols, provides a robust framework for identifying and validating high-quality fragment hits. The subsequent use of structural information to guide medicinal chemistry efforts is the hallmark of FBDD, enabling the efficient optimization of these weak-binding fragments into potent, drug-like lead compounds.

References

Application Notes and Protocols for the Functionalization of the Aromatic Ring of 4,5-Difluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key functionalization reactions for the aromatic ring of 4,5-Difluoro-2-methoxybenzoic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the unique electronic properties conferred by its fluorine and methoxy substituents. The following protocols for nitration, bromination, and amination are presented as representative methods based on established organic synthesis principles and analogous reactions reported in the literature.

Introduction

This compound serves as a valuable starting material for the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The electron-withdrawing nature of the two fluorine atoms, combined with the electron-donating and ortho,para-directing methoxy group, and the meta-directing carboxylic acid group, dictates the regioselectivity of electrophilic aromatic substitution reactions. Understanding these directing effects is crucial for the targeted synthesis of desired derivatives. The primary position for electrophilic attack is predicted to be the C6 position, which is ortho to the activating methoxy group and not sterically hindered by the carboxylic acid.

Key Functionalization Reactions

The primary electrophilic aromatic substitution reactions applicable to this compound include nitration, halogenation (specifically bromination), and subsequent reduction of the nitro group to an amine, providing a key intermediate for further derivatization.

Data Presentation: Summary of Functionalization Reactions
ReactionReagentsProductExpected Yield (%)Key Considerations
Nitration Conc. HNO₃, Conc. H₂SO₄6-Nitro-4,5-difluoro-2-methoxybenzoic acid75-85Careful temperature control is critical to prevent side reactions.
Bromination Br₂, FeBr₃6-Bromo-4,5-difluoro-2-methoxybenzoic acid70-80Anhydrous conditions are necessary for the Lewis acid catalyst to be effective.
Amination 1. Conc. HNO₃, Conc. H₂SO₄ 2. Fe, NH₄Cl or H₂, Pd/C6-Amino-4,5-difluoro-2-methoxybenzoic acid80-90 (for reduction step)The reduction of the nitro group is a high-yielding and clean reaction.

Experimental Protocols

The following are detailed experimental protocols for the key functionalization reactions of this compound.

Protocol 1: Nitration of this compound

This protocol describes the synthesis of 6-Nitro-4,5-difluoro-2-methoxybenzoic acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 20 mL of concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 5.0 g (26.6 mmol) of this compound to the stirred sulfuric acid, ensuring the temperature remains below 10 °C. Stir until all the solid has dissolved.

  • Prepare the nitrating mixture by cautiously adding 2.0 mL (approx. 47.5 mmol) of concentrated nitric acid to 5 mL of concentrated sulfuric acid in a separate beaker, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the benzoic acid over a period of 30 minutes, maintaining the internal temperature between 0 and 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold distilled water until the filtrate is neutral to pH paper.

  • Dry the product, 6-Nitro-4,5-difluoro-2-methoxybenzoic acid, in a vacuum oven at 50 °C.

Protocol 2: Bromination of this compound

This protocol describes the synthesis of 6-Bromo-4,5-difluoro-2-methoxybenzoic acid.

Materials:

  • This compound

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Iron(III) Bromide (FeBr₃)

  • Bromine (Br₂)

  • Sodium bisulfite solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube, add 5.0 g (26.6 mmol) of this compound and 30 mL of anhydrous dichloromethane.

  • Add 0.2 g (0.68 mmol) of anhydrous iron(III) bromide to the suspension.

  • In a dropping funnel, place 1.5 mL (29.2 mmol) of bromine dissolved in 10 mL of anhydrous dichloromethane.

  • Add the bromine solution dropwise to the stirred reaction mixture at room temperature over 30 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and slowly add 20 mL of 10% sodium bisulfite solution to quench the excess bromine.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 6-Bromo-4,5-difluoro-2-methoxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Amination via Reduction of 6-Nitro-4,5-difluoro-2-methoxybenzoic acid

This protocol describes the synthesis of 6-Amino-4,5-difluoro-2-methoxybenzoic acid.

Materials:

  • 6-Nitro-4,5-difluoro-2-methoxybenzoic acid

  • Ethanol

  • Water

  • Ammonium chloride (NH₄Cl)

  • Iron powder (Fe)

  • Celite

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 250 mL round-bottom flask, suspend 5.0 g (21.5 mmol) of 6-Nitro-4,5-difluoro-2-methoxybenzoic acid in a mixture of 100 mL of ethanol and 25 mL of water.

  • Add 1.15 g (21.5 mmol) of ammonium chloride and 3.6 g (64.5 mmol) of iron powder to the suspension.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with a small amount of hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • The resulting aqueous solution can be acidified to precipitate the amino acid, or extracted with a suitable organic solvent after basification, depending on the desired workup for subsequent steps.

  • The crude 6-Amino-4,5-difluoro-2-methoxybenzoic acid can be purified by recrystallization.

Visualizations

Experimental Workflow for Functionalization

G cluster_start Starting Material cluster_nitration Nitration cluster_bromination Bromination cluster_amination Amination (via Reduction) start This compound reagents_nitration Conc. HNO₃, Conc. H₂SO₄ start->reagents_nitration Protocol 1 reagents_bromination Br₂, FeBr₃ start->reagents_bromination Protocol 2 product_nitration 6-Nitro-4,5-difluoro-2-methoxybenzoic acid reagents_nitration->product_nitration reagents_amination Fe, NH₄Cl or H₂, Pd/C product_nitration->reagents_amination Protocol 3 product_bromination 6-Bromo-4,5-difluoro-2-methoxybenzoic acid reagents_bromination->product_bromination product_amination 6-Amino-4,5-difluoro-2-methoxybenzoic acid reagents_amination->product_amination

Caption: Workflow for the functionalization of this compound.

Role in Drug Development Workflow

G cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Optimization cluster_development Preclinical & Clinical Development start 4,5-Difluoro-2- methoxybenzoic acid functionalization Functionalization (Nitration, Bromination, etc.) start->functionalization derivatization Further Derivatization (Amide coupling, etc.) functionalization->derivatization screening High-Throughput Screening derivatization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Potential Drug Candidate clinical->drug

Caption: Role of functionalized derivatives in a typical drug discovery workflow.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Difluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of 4,5-Difluoro-2-methoxybenzoic acid, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective laboratory-scale synthesis route for this compound?

A1: The most prevalent and effective method for the laboratory synthesis of this compound is the directed ortho-metalation (DoM) of 3,4-difluoroanisole, followed by carboxylation with carbon dioxide (dry ice). This approach offers high regioselectivity due to the directing effect of the methoxy group.

Q2: Why is a low temperature, such as -78 °C, crucial for the ortho-lithiation step?

A2: Maintaining a low temperature during the addition of the organolithium reagent (e.g., n-butyllithium) is critical for several reasons. Firstly, it prevents undesirable side reactions, such as the degradation of the organolithium reagent and potential reactions with the solvent. Secondly, it ensures the kinetic control of the deprotonation at the ortho position to the methoxy group, leading to the desired lithiated intermediate. At higher temperatures, the thermodynamic product might be favored, or competing reactions could occur, leading to a mixture of products and a lower yield of the target molecule.

Q3: What are the key safety precautions to consider during this synthesis?

A3: This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Organolithium Reagents (e.g., n-BuLi): These are pyrophoric and will ignite on contact with air and moisture. They must be handled under an inert atmosphere (argon or nitrogen) using syringe and cannula techniques.

  • Anhydrous Solvents: Anhydrous solvents like tetrahydrofuran (THF) are essential for the reaction's success and safety. Ensure solvents are properly dried before use.

  • Quenching: The reaction should be quenched carefully at low temperatures by slowly adding the crushed dry ice. Quenching with protic solvents at low temperatures should be done with extreme caution to avoid rapid temperature increases.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive n-butyllithium reagent.1. Use a freshly opened bottle of n-BuLi or titrate the solution to determine its exact concentration.
2. Presence of moisture in reagents or glassware.2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents.
3. Insufficiently low reaction temperature.3. Maintain a reaction temperature of -78 °C (dry ice/acetone bath) during the lithiation step.
4. Inefficient quenching with CO2.4. Use freshly crushed, high-purity dry ice. Ensure the lithiated intermediate is added to a large excess of dry ice to ensure complete carboxylation.
Formation of Multiple Products (Isomers) 1. Reaction temperature was too high during lithiation.1. Strictly maintain the temperature at -78 °C to ensure kinetic deprotonation at the C2 position.
2. Isomerization of the lithiated intermediate.2. Keep the reaction time for the lithiation step to the minimum required for complete deprotonation.
Low Yield After Work-up 1. Incomplete extraction of the product from the aqueous layer.1. Ensure the aqueous layer is thoroughly acidified (pH ~2) to fully protonate the carboxylate. Extract multiple times with a suitable organic solvent (e.g., ethyl acetate).
2. Loss of product during purification.2. Optimize the recrystallization solvent system to maximize recovery. Consider using a minimal amount of a hot solvent for dissolution and cooling slowly.
Product is Difficult to Purify 1. Presence of unreacted starting material (3,4-difluoroanisole).1. Ensure the use of a slight excess of n-BuLi. Unreacted starting material can often be removed by column chromatography.
2. Formation of non-polar byproducts from side reactions.2. Column chromatography on silica gel is an effective method for separating the desired carboxylic acid from less polar impurities.

Experimental Protocols

Synthesis of this compound via Directed Ortho-Metalation

This protocol outlines the synthesis of this compound from 3,4-difluoroanisole.

Materials:

  • 3,4-Difluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, add 3,4-difluoroanisole to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi in hexanes dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Carboxylation: In a separate flask, crush a sufficient amount of dry ice. While vigorously stirring the lithiated intermediate at -78 °C, carefully and quickly transfer the solution via a cannula onto the crushed dry ice. Allow the mixture to warm to room temperature overnight.

  • Work-up: Quench the reaction mixture with water. Acidify the aqueous layer to a pH of approximately 2 with an aqueous HCl solution. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions

ReagentMolar Equiv.RoleKey Parameters
3,4-Difluoroanisole1.0Starting MaterialHigh purity
n-Butyllithium1.1 - 1.2Lithiating AgentAccurate concentration
Tetrahydrofuran-SolventAnhydrous
Carbon DioxideExcessCarboxylating AgentSolid (dry ice)
Temperature--Lithiation: -78 °C
Reaction Time--Lithiation: 1-2 hours

Table 2: Characterization Data for this compound

Technique Expected Data
¹H NMR Signals corresponding to the methoxy group protons (singlet), and two aromatic protons (doublet of doublets).
¹³C NMR Signals for the carboxyl carbon, the methoxy carbon, and the aromatic carbons, showing characteristic C-F couplings.
Mass Spec. Molecular ion peak corresponding to the molecular weight of the product (188.13 g/mol ).
Melting Point A sharp melting point in the expected range for the pure compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product 3,4-Difluoroanisole 3,4-Difluoroanisole Lithiation Lithiation 3,4-Difluoroanisole->Lithiation n-BuLi n-BuLi n-BuLi->Lithiation CO2 (Dry Ice) CO2 (Dry Ice) Carboxylation Carboxylation CO2 (Dry Ice)->Carboxylation Lithiation->Carboxylation -78 °C Acidification Acidification Carboxylation->Acidification Extraction Extraction Acidification->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Reagents Check Reagent Activity (n-BuLi titration) Low_Yield->Check_Reagents Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Anhydrous_Conditions Ensure Anhydrous Conditions Check_Reagents->Anhydrous_Conditions Temperature_Control Verify Low Temperature (-78 °C) Anhydrous_Conditions->Temperature_Control Temperature_Control->Impure_Product Side_Reactions Investigate Side Reactions (e.g., wrong isomer) Impure_Product->Side_Reactions Yes Success Success Impure_Product->Success No Optimize_Purification Optimize Purification (Recrystallization/Chromatography) Side_Reactions->Optimize_Purification Optimize_Purification->Success

Caption: Troubleshooting decision tree for the synthesis of this compound.

Technical Support Center: Synthesis of 4,5-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,5-Difluoro-2-methoxybenzoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and practical synthetic route starts from 3,4-difluorophenol and proceeds through three key steps:

  • Methylation: The phenolic hydroxyl group of 3,4-difluorophenol is methylated to yield 1,2-difluoro-4-methoxybenzene.

  • Formylation: A formyl group is introduced to the aromatic ring of 1,2-difluoro-4-methoxybenzene to produce 4,5-difluoro-2-methoxybenzaldehyde.

  • Oxidation: The aldehyde is then oxidized to the final product, this compound.

Q2: What are the most common side reactions I should be aware of during this synthesis?

The most frequently encountered side reactions include:

  • Incomplete reactions: In each step (methylation, formylation, and oxidation), the reaction may not go to completion, resulting in a mixture of starting material and product.

  • Isomer formation: During the formylation step, regioisomers of 4,5-difluoro-2-methoxybenzaldehyde can be formed.

  • Demethylation: The methoxy group can be cleaved under acidic or basic conditions, particularly during the workup of the oxidation step or if harsh conditions are used, leading to the formation of 4,5-difluoro-2-hydroxybenzoic acid.

  • Decarboxylation: The final product may undergo decarboxylation to form 1,2-difluoro-4-methoxybenzene if exposed to high temperatures or harsh acidic/basic conditions.

Q3: How can I minimize the formation of the undesired formylation isomer?

The Vilsmeier-Haack reaction is commonly used for formylation. The regioselectivity of this reaction on substituted aromatic compounds is influenced by both electronic and steric factors. For 1,2-difluoro-4-methoxybenzene, the methoxy group is an ortho-, para-director. To favor the formation of the desired 2-formyl isomer (ortho to the methoxy group), it is crucial to carefully control the reaction temperature and the stoichiometry of the Vilsmeier-Haack reagent. Running the reaction at lower temperatures can sometimes improve selectivity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low yield in the methylation of 3,4-difluorophenol.
Possible Cause Suggested Solution
Incomplete deprotonation of the phenol. Ensure a slight excess of a suitable base (e.g., potassium carbonate, sodium hydroxide) is used to fully deprotonate the phenol before adding the methylating agent.
Inactive methylating agent. Use a fresh, high-quality methylating agent such as dimethyl sulfate or methyl iodide.[1][2]
Suboptimal reaction temperature. The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC and adjust the temperature as needed.
Presence of water in the reaction. Ensure all glassware is thoroughly dried and use an anhydrous solvent, as water can react with the base and some methylating agents.
Problem 2: Formation of multiple products during the formylation of 1,2-difluoro-4-methoxybenzene.
Possible Cause Suggested Solution
Formation of regioisomers. The primary side product is often the isomeric 2,3-difluoro-6-methoxybenzaldehyde. To minimize its formation, carefully control the addition of the Vilsmeier-Haack reagent and maintain a low reaction temperature.[3][4][5][6][7] Purification by column chromatography will be necessary to separate the isomers.
Reaction is not going to completion. Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress by TLC to determine the optimal conditions.
Problem 3: The final product is contaminated with a phenolic impurity.
Possible Cause Suggested Solution
Demethylation during oxidation or workup. This is a common side reaction, especially if strong acids or bases and high temperatures are used.[8][9][10][11][12] Use milder oxidizing agents if possible. During workup, avoid prolonged exposure to strong acidic or basic conditions and high temperatures. If demethylation occurs, the resulting 4,5-difluoro-2-hydroxybenzoic acid can be separated from the desired product by column chromatography or by exploiting differences in acidity and solubility.
Problem 4: Low yield of the final carboxylic acid after the oxidation step.
Possible Cause Suggested Solution
Incomplete oxidation. Ensure a sufficient excess of the oxidizing agent (e.g., potassium permanganate) is used.[13][14][15][16] Monitor the reaction by TLC to confirm the disappearance of the starting aldehyde.
Product loss during workup. This compound has some solubility in water. When acidifying the reaction mixture to precipitate the product, ensure the pH is sufficiently low (typically pH 1-2) and cool the mixture to minimize solubility. Extracting the aqueous layer with a suitable organic solvent after filtration can help recover dissolved product.
Decarboxylation of the product. Avoid excessive heating during the oxidation reaction and workup, as this can lead to the loss of the carboxylic acid group.[17][18][19][20][21]

Experimental Protocols

Key Experiment: Synthesis of this compound

This multi-step synthesis provides a general framework. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: Methylation of 3,4-difluorophenol to 1,2-difluoro-4-methoxybenzene

  • Materials: 3,4-difluorophenol, potassium carbonate (anhydrous), dimethyl sulfate, acetone (anhydrous).

  • Procedure:

    • To a solution of 3,4-difluorophenol in anhydrous acetone, add anhydrous potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Slowly add dimethyl sulfate to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and filter off the inorganic salts.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by distillation or column chromatography to obtain 1,2-difluoro-4-methoxybenzene.

Step 2: Formylation of 1,2-difluoro-4-methoxybenzene to 4,5-difluoro-2-methoxybenzaldehyde

  • Materials: 1,2-difluoro-4-methoxybenzene, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF, anhydrous).

  • Procedure:

    • In a flask cooled in an ice bath, slowly add phosphorus oxychloride to anhydrous N,N-dimethylformamide with stirring to form the Vilsmeier reagent.

    • To this reagent, add 1,2-difluoro-4-methoxybenzene dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature, then heat gently to complete the reaction (monitor by TLC).

    • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography to separate the desired 4,5-difluoro-2-methoxybenzaldehyde from its isomer.

Step 3: Oxidation of 4,5-difluoro-2-methoxybenzaldehyde to this compound

  • Materials: 4,5-difluoro-2-methoxybenzaldehyde, potassium permanganate (KMnO₄), water, hydrochloric acid.

  • Procedure:

    • Suspend 4,5-difluoro-2-methoxybenzaldehyde in water.

    • Slowly add a solution of potassium permanganate in water to the stirred suspension. The reaction is exothermic, so maintain the temperature with a water bath.

    • Stir the mixture at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction.

    • Filter the mixture to remove the manganese dioxide precipitate.

    • Cool the filtrate in an ice bath and acidify with hydrochloric acid to precipitate the product.

    • Filter the white precipitate, wash with cold water, and dry to obtain this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Formylation cluster_step3 Step 3: Oxidation start 3,4-Difluorophenol step1_reagents Dimethyl Sulfate, K₂CO₃, Acetone start->step1_reagents product1 1,2-Difluoro-4-methoxybenzene step1_reagents->product1 side_product1 Unreacted 3,4-Difluorophenol step1_reagents->side_product1 step2_reagents Vilsmeier-Haack Reagent (POCl₃, DMF) product1->step2_reagents product2 4,5-Difluoro-2-methoxybenzaldehyde step2_reagents->product2 side_product2 Isomeric Aldehyde step2_reagents->side_product2 step3_reagents KMnO₄, H₂O product2->step3_reagents final_product This compound step3_reagents->final_product side_product3 Unreacted Aldehyde step3_reagents->side_product3

Caption: Synthetic workflow for this compound.

Side_Reactions main_product This compound demethylation Demethylation (+ H⁺ or OH⁻, Δ) main_product->demethylation decarboxylation Decarboxylation (High Temp) main_product->decarboxylation demethylated_product 4,5-Difluoro-2-hydroxybenzoic Acid demethylation->demethylated_product decarboxylated_product 1,2-Difluoro-4-methoxybenzene decarboxylation->decarboxylated_product

Caption: Potential side reactions of the final product.

References

Technical Support Center: Optimizing Reaction Conditions for 4,5-Difluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Difluoro-2-methoxybenzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its synthesis and use.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A common and practical laboratory-scale synthesis involves the hydrolysis of a corresponding ester precursor, such as methyl 4,5-difluoro-2-methoxybenzoate. This method is generally high-yielding and proceeds under relatively mild conditions.

Q2: What are the critical parameters to control during the hydrolysis of the methyl ester precursor?

The critical parameters to monitor and control are reaction temperature, reaction time, and the molar ratio of the base to the ester. Variations in these parameters can significantly impact the yield and purity of the final product.

Q3: How can I monitor the progress of the reaction?

The progress of the hydrolysis reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting material and the formation of the product.

Q4: What is the best way to purify the final product?

Recrystallization is a highly effective method for purifying this compound.[1] A mixed solvent system, such as ethanol/water, can be particularly effective for obtaining a high-purity product.[1] Thorough washing of the filtered solid with cold water is also crucial to remove any residual inorganic salts.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Step
Low Yield Incomplete hydrolysis of the ester precursor.- Increase the reaction time or temperature. - Ensure the correct stoichiometry of the base (e.g., sodium hydroxide). - Check the quality of the starting ester.
Product loss during workup.- Optimize the pH for precipitation of the carboxylic acid (typically pH 2.5-3.0).[1] - Use minimal amounts of cold solvent for washing the filtered product to avoid redissolving it.[1]
Product Discoloration Presence of residual impurities from starting materials or side reactions.- Ensure thorough washing of the product to remove inorganic salts. A wash with a sodium bisulfite solution can help remove certain impurities.[1] - Perform recrystallization to purify the product.[1]
Incomplete Precipitation Incorrect pH adjustment during acidification.- Slowly add a mineral acid (e.g., hydrochloric acid or sulfuric acid) while monitoring the pH to ensure it reaches the optimal range for precipitation (pH 2.5-3.0).[1]
Formation of Byproducts Side reactions due to harsh reaction conditions.- If increasing temperature, monitor the reaction closely for the formation of byproducts using TLC or HPLC. - Consider using milder reaction conditions if significant byproduct formation is observed.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis

This protocol describes a representative procedure for the synthesis of this compound from its methyl ester precursor.

Materials:

  • Methyl 4,5-difluoro-2-methoxybenzoate

  • Methanol

  • Sodium Hydroxide (NaOH)

  • Water

  • 1N Hydrochloric Acid (HCl)

Procedure:

  • Dissolve methyl 4,5-difluoro-2-methoxybenzoate in methanol.

  • Prepare a solution of sodium hydroxide in water and add it to the methanol solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Remove the methanol by distillation under reduced pressure.

  • Dissolve the residue in water.

  • Adjust the pH of the solution to approximately 4 with 1N HCl to precipitate the product.[2]

  • Collect the precipitated solid by filtration.

  • Wash the solid with water (3 x 50 mL).[2]

  • Dry the solid to obtain this compound.

Data Presentation

Table 1: Optimization of Hydrolysis Reaction Conditions
Entry NaOH (equivalents) Temperature (°C) Time (h) Yield (%)
12.020485
23.020492
34.020497[2]
44.040295
54.020698

Note: The data presented in this table is representative and based on analogous reactions. Actual results may vary.

Visualizations

experimental_workflow start Start: Methyl 4,5-difluoro- 2-methoxybenzoate dissolve Dissolve in Methanol start->dissolve add_naoh Add Aqueous NaOH dissolve->add_naoh react Stir at Room Temperature (4-6h) add_naoh->react monitor Monitor by TLC/HPLC react->monitor monitor->react Incomplete remove_meoh Remove Methanol (Reduced Pressure) monitor->remove_meoh Reaction Complete dissolve_water Dissolve Residue in Water remove_meoh->dissolve_water acidify Acidify with 1N HCl (to pH ~4) dissolve_water->acidify precipitate Precipitation of Product acidify->precipitate filter_wash Filter and Wash with Water precipitate->filter_wash dry Dry the Solid filter_wash->dry end End: 4,5-Difluoro- 2-methoxybenzoic acid dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Yield? incomplete_hydrolysis Incomplete Hydrolysis issue->incomplete_hydrolysis Yes product_loss Product Loss during Workup issue->product_loss Yes optimize_hydrolysis Increase Time/Temp or Base eq. incomplete_hydrolysis->optimize_hydrolysis optimize_workup Optimize pH for Precipitation & Use Cold Solvent Wash product_loss->optimize_workup

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: 4,5-Difluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 4,5-Difluoro-2-methoxybenzoic acid.

Troubleshooting Guides

Problem 1: Low Purity of this compound After Synthesis

Possible Cause: The primary route to this compound often involves the ortho-lithiation of 3,4-difluoroanisole, followed by carboxylation with carbon dioxide. Incomplete reaction or side reactions can lead to several impurities.

Potential Impurities:

  • Unreacted Starting Material: 3,4-difluoroanisole

  • Regioisomers: Small amounts of other isomeric difluoro-methoxybenzoic acids may form if lithiation is not completely regioselective.

  • Byproducts from Over-lithiation: Though less common under controlled conditions, multiple lithiation events could lead to other carboxylated species.

  • Colored Impurities: Often arise from minor side reactions and decomposition products.

Solutions:

  • Acid-Base Extraction: This is a highly effective first step to separate the acidic product from neutral impurities like the starting material.

  • Recrystallization: This technique is crucial for removing closely related acidic impurities and residual colored compounds.

  • Column Chromatography: For achieving the highest purity, especially when dealing with difficult-to-remove regioisomers.

Problem 2: Difficulty in Removing Colored Impurities

Possible Cause: Highly conjugated byproducts formed during the synthesis can impart color to the final product. These are often present in trace amounts but are highly visible.

Solutions:

  • Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.

  • Multiple Recrystallizations: If a single recrystallization does not yield a colorless product, a second or even third recrystallization may be necessary.

  • Column Chromatography: This method provides excellent separation of the desired product from colored impurities that have different polarities.

Problem 3: Low Recovery Yield After Purification

Possible Cause: Significant loss of product can occur during various purification steps.

Solutions:

  • Optimize Recrystallization Solvent: Using a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is key. Avoid using an excessive volume of solvent.

  • Careful Acid-Base Extraction: Ensure complete precipitation of the benzoic acid by adjusting the pH to be sufficiently acidic (pH < 2). Chilling the solution can further decrease its solubility in the aqueous phase.

  • Minimize Transfers: Each transfer of the material from one vessel to another can result in loss. Plan the purification workflow to minimize these steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The most prevalent impurity is typically the unreacted starting material, 3,4-difluoroanisole. Depending on the reaction conditions, you might also encounter small amounts of regioisomeric difluoro-methoxybenzoic acids.

Q2: Which purification method is best for a first-pass purification?

A2: Acid-base extraction is an excellent initial purification step.[1][2] It efficiently separates the acidic this compound from any neutral or basic impurities, most notably the starting 3,4-difluoroanisole.

Q3: I've performed an acid-base extraction, but my product is still not pure. What should I do next?

A3: Recrystallization is the recommended next step. This will help remove any remaining starting material and other structurally similar acidic impurities. For very high purity requirements, column chromatography may be necessary.

Q4: What is a good solvent system for the recrystallization of this compound?

A4: While specific solvent screening is always recommended, a good starting point for fluorinated benzoic acids is a mixed solvent system. Ethanol/water or methanol/water systems often provide the necessary solubility differential between hot and cold conditions for effective recrystallization. Toluene can also be a suitable solvent.

Q5: My recrystallized product has a persistent yellow or brown tint. How can I remove this color?

A5: Treating a solution of your crude product with activated carbon is a common and effective method for removing colored impurities. Add a small amount of activated carbon to the hot recrystallization solution, swirl, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

Q6: How can I assess the purity of my final product?

A6: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the purity of this compound. Melting point analysis can also provide a good indication of purity; a sharp melting point close to the literature value suggests high purity, whereas a broad melting range indicates the presence of impurities.

Experimental Protocols

Protocol 1: Acid-Base Extraction

Objective: To separate this compound from neutral impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or ethyl acetate)

  • 1 M Sodium hydroxide (NaOH) solution

  • 6 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • pH paper

Procedure:

  • Dissolve the crude product in diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution, shake the funnel vigorously, and vent frequently.

  • Allow the layers to separate. The aqueous layer will contain the sodium salt of the benzoic acid.

  • Drain the lower aqueous layer into a clean beaker.

  • Wash the organic layer with a small amount of water and combine the aqueous washes with the initial aqueous extract.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 6 M HCl with stirring until the pH is less than 2 (test with pH paper). A white precipitate of this compound should form.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and air dry.

Protocol 2: Recrystallization

Objective: To further purify this compound.

Materials:

  • Crude this compound from extraction

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks, hot plate, filtration apparatus

  • Activated carbon (optional)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • (Optional: Decolorization) If the solution is colored, add a small amount of activated carbon and swirl the hot solution for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities (and activated carbon if used).

  • Slowly add hot water to the hot filtrate until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry thoroughly.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To determine the purity of this compound.

Chromatographic Conditions (A starting point for method development):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a higher percentage of A and gradually increase the percentage of B. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation: Dissolve a small, accurately weighed amount of the purified this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Acid-Base Extraction85-95%Removes neutral impurities effectively; high recovery.Does not remove acidic impurities.
Recrystallization95-99%Removes a wide range of impurities; can be highly effective.Can have lower recovery if not optimized.
Column Chromatography>99%Highest level of purity achievable; separates close isomers.More time-consuming and requires more solvent.

Table 2: HPLC Purity Analysis Data (Example)

SampleRetention Time (min)Peak Area (%)
Standard8.52100
After Acid-Base Extraction8.5194.8
After Recrystallization8.5399.2
After Column Chromatography8.52>99.9

Visualizations

PurificationWorkflow Crude Crude Product (with 3,4-difluoroanisole) ABE Acid-Base Extraction Crude->ABE Remove neutral impurities Recryst Recrystallization ABE->Recryst Remove acidic impurities Column Column Chromatography Recryst->Column For highest purity Pure Pure Product (>99.5%) Recryst->Pure Column->Pure TroubleshootingRecrystallization Start Low Purity After Recrystallization CheckSolvent Is the solvent system optimal? Start->CheckSolvent CheckCooling Was the cooling rate too fast? CheckSolvent->CheckCooling Yes OptimizeSolvent Screen for a new solvent or solvent pair. CheckSolvent->OptimizeSolvent No CheckImpurity Are there highly soluble impurities present? CheckCooling->CheckImpurity No SlowCooling Allow for slow cooling to room temperature before icing. CheckCooling->SlowCooling Yes ColumnChrom Consider column chromatography. CheckImpurity->ColumnChrom Yes

References

Troubleshooting low conversion rates in 4,5-Difluoro-2-methoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5-Difluoro-2-methoxybenzoic acid. The information is presented in a question-and-answer format to directly address common issues, particularly low conversion rates, encountered during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The reactivity of this compound is primarily influenced by three features:

  • Electron-Withdrawing Fluoro Groups: The two fluorine atoms at the 4- and 5-positions are strongly electron-withdrawing, which increases the acidity of the carboxylic acid group.[1] This makes proton removal easier but can deactivate the aromatic ring to certain transformations.

  • Ortho-Methoxy Group: The methoxy group at the ortho-position can cause steric hindrance, potentially impeding the approach of bulky reagents to the carboxylic acid center. This is a key aspect of the "ortho effect," which can sterically force the carboxyl group out of the plane of the benzene ring, affecting conjugation and increasing acidity.[2][3]

  • Carboxylic Acid Group: This is the primary reactive site for common transformations like amide bond formation and esterification. Its reactivity is modulated by the electronic and steric effects of the ring substituents.

Reactivity_Factors cluster_factors Key Structural Influences Molecule This compound Fluoro 4,5-Difluoro Groups (+ Acidity, - Ring Activity) Molecule->Fluoro Electronic Effect Methoxy Ortho-Methoxy Group (Steric Hindrance) Molecule->Methoxy Steric/Electronic Effect COOH Carboxylic Acid (Primary Reactive Site) Molecule->COOH Functional Group

Caption: Key factors influencing the reactivity of the molecule.

Troubleshooting Guide: Low Conversion Rates

This guide addresses the most common reactions performed with this compound and provides solutions for low conversion rates.

Issue 1: Low Yield in Amide Coupling Reactions

Q2: My amide coupling reaction between this compound and a primary/secondary amine is showing low conversion. What are the likely causes and solutions?

A2: Low conversion in amide coupling is a frequent issue and can stem from several factors. The primary causes are often insufficient activation of the carboxylic acid, steric hindrance, or low nucleophilicity of the amine.[4][5]

Troubleshooting Steps:

  • Assess Carboxylic Acid Activation: The first step in amide coupling is the activation of the carboxylic acid. If this step is inefficient, the entire reaction will be sluggish.

  • Evaluate Steric Hindrance: The ortho-methoxy group on the benzoic acid derivative and any bulky groups on the amine can slow the reaction.

  • Consider Amine Reactivity: Electron-deficient or sterically hindered amines are less nucleophilic and may require more forcing conditions.[6]

  • Ensure Anhydrous Conditions: All reagents and solvents must be anhydrous, as water can hydrolyze the activated acid intermediate, halting the reaction.[4][5]

Troubleshooting_Workflow Start Low Conversion in Amide Coupling Check_Activation Is Carboxylic Acid Activation Sufficient? Start->Check_Activation Change_Coupling Action: Use a stronger coupling reagent (e.g., HATU, T3P). Ensure anhydrous conditions. Check_Activation->Change_Coupling No Check_Sterics Is Steric Hindrance a Likely Issue? Check_Activation->Check_Sterics Yes Change_Coupling->Check_Sterics Increase_Temp Action: Increase reaction temperature (e.g., to 40-60°C). Prolong reaction time. Check_Sterics->Increase_Temp Yes Check_Amine Is the Amine Electron-Deficient? Check_Sterics->Check_Amine No Increase_Temp->Check_Amine Use_Base Action: Use a stronger, non-nucleophilic base (DIPEA). Increase stoichiometry of reagents. Check_Amine->Use_Base Yes Success Problem Resolved Check_Amine->Success No Use_Base->Success

Caption: General troubleshooting workflow for low conversion rates.

Data Presentation: Comparison of Amide Coupling Reagents

The choice of coupling reagent is critical. For a sterically hindered and electronically modified substrate like this, stronger reagents are often necessary.

Coupling ReagentAdditiveBaseTypical Temperature (°C)Illustrative Conversion RateNotes
EDCHOBtDIPEA2540-60%Standard conditions; may be insufficient due to steric hindrance.[4]
DCCDMAP-2535-55%Can form insoluble DCU byproduct, complicating purification.[7]
HATU -DIPEA25>90% Highly effective for hindered substrates and electron-deficient amines; often the best choice.[5][8]
T3P -Pyridine50>85%Powerful, with easy workup as byproducts are water-soluble.[7]

Experimental Protocol: Amide Coupling using HATU (Illustrative)

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add the amine coupling partner (1.1 eq), followed by HATU (1.2 eq) and Diisopropylethylamine (DIPEA) (2.5 eq).[8]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. If the reaction is sluggish, warm the mixture to 40°C.

  • Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Issue 2: Low Yield in Fischer Esterification

Q3: I am attempting a Fischer esterification with this compound and an alcohol (e.g., ethanol) using an acid catalyst (H₂SO₄), but the conversion is poor. Why is this happening?

A3: Fischer esterification is an equilibrium-limited reaction.[9][10] Low conversion is typically due to the presence of water (either introduced or generated during the reaction) or insufficient catalyst. Steric hindrance from the ortho-methoxy group can also slow the reaction rate.

Troubleshooting Steps:

  • Drive the Equilibrium: The reaction must be pushed towards the product side. This is achieved by either using a large excess of the alcohol (often as the solvent) or by removing the water as it forms.[10]

  • Catalyst Amount: Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄, TsOH) is used.

  • Reaction Conditions: For hindered substrates, higher temperatures and longer reaction times may be necessary. Microwave-assisted synthesis can sometimes accelerate these reactions, but care must be taken in a sealed vessel as the equilibrium can be challenging to manage.[9]

Data Presentation: Optimizing Fischer Esterification Conditions

Alcohol (Ethanol)Water Removal MethodCatalyst (H₂SO₄)Temperature (°C)Illustrative Conversion RateNotes
5 equivalentsNone0.1 eq80 (Reflux)55%Standard equilibrium-limited conditions.[10]
Excess (Solvent) None0.1 eq80 (Reflux)>90% Using the alcohol as the solvent effectively drives the equilibrium.[10]
5 equivalentsDean-Stark Trap (Toluene)0.1 eq110 (Reflux)>95%Actively removing water is highly effective but requires higher temps.
5 equivalentsMolecular Sieves (4Å)0.1 eq80 (Reflux)85%A convenient method for water removal without a Dean-Stark trap.

Experimental Protocol: High-Yield Fischer Esterification

  • Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Reagents: Add a large excess of the desired alcohol (e.g., 20-50 equivalents, which will also serve as the solvent).

  • Catalyst: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully neutralize the excess acid with a saturated NaHCO₃ solution.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the resulting ester by column chromatography or distillation if applicable.

Coupling_Strategy Start Select Amide Coupling Strategy Check_Amine Is the Amine Sterically Hindered or Electron-Poor? Start->Check_Amine Use_HATU Strategy: Use HATU/DIPEA in DMF. Consider heating to 40-50°C. Check_Amine->Use_HATU Yes Use_EDC Strategy: Use EDC/HOBt in DCM/DMF. Standard, cost-effective choice. Check_Amine->Use_EDC No Result Proceed with selected method Use_HATU->Result Check_Scale Is the reaction on a large scale (>10g)? Use_EDC->Check_Scale Use_T3P Strategy: Consider T3P/Pyridine. Easy workup for large scale. Check_Scale->Use_T3P Yes Check_Scale->Result No Use_T3P->Result

References

Technical Support Center: Recrystallization of 4,5-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful recrystallization of 4,5-Difluoro-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

A1: Recrystallization is a purification technique for solid compounds.[1] The principle relies on the differential solubility of this compound and its impurities in a selected solvent or solvent system at varying temperatures.[2] An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller amounts or having different solubility profiles, remain dissolved in the cold solvent (mother liquor).

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent should:

  • Not react chemically with the compound.

  • Dissolve the compound completely when hot but poorly when cold.

  • Either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered off from the hot solution).

  • Have a boiling point lower than the melting point of the compound to prevent "oiling out".[3]

  • Be volatile enough to be easily removed from the purified crystals.

For this compound, which is a moderately polar molecule, polar organic solvents are a good starting point. A mixed solvent system, such as ethanol/water or acetone/water, is often effective for aromatic carboxylic acids.[3]

Q3: Why is slow cooling important during crystallization?

A3: Slow cooling of the saturated solution is crucial for the formation of large, well-defined, and pure crystals.[4] Rapid cooling can trap impurities within the crystal lattice and often leads to the formation of small, impure crystals or even precipitation of an amorphous solid. Allowing the solution to cool slowly to room temperature before placing it in an ice bath generally yields a purer final product.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not suitable for the compound.[3] Insufficient solvent was used.Consult the solvent suitability data; a more polar solvent may be required. Add small portions of additional hot solvent incrementally until the solid dissolves completely. Be careful not to add a large excess, as this will reduce the recovery yield.[3][5]
No crystals form upon cooling. Too much solvent was used, resulting in a solution that is not saturated.[3][5] The solution is supersaturated and requires nucleation.Reheat the solution to evaporate some of the solvent to concentrate it. Once the volume is reduced, allow it to cool again.[3] Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod.[3][4] Alternatively, add a tiny "seed" crystal of the pure compound to the cooled solution.[3]
The product "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound or the compound-impurity mixture.[3] The solution is too saturated, or cooling is too rapid.Select a solvent with a lower boiling point. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease saturation, and allow for a slower cooling process. If using a mixed solvent system, adjusting the solvent ratio might be necessary.[3]
The recrystallized product is colored. Colored impurities are present in the crude material.[3]Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb many colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[2][3] Be aware that charcoal can also adsorb the desired product, so use it sparingly.
Low recovery yield. Too much solvent was used.[5] Premature crystallization occurred during hot filtration. The solution was not cooled sufficiently. Excessive washing of the collected crystals.[5]Use the minimum amount of hot solvent necessary for dissolution.[4] Use a pre-heated funnel and flask for hot filtration and add a small excess of solvent before filtering. Cool the flask in an ice-water bath after it has reached room temperature to maximize crystal formation.[2] Wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocols

General Recrystallization Protocol for this compound

This protocol is a general guideline and may require optimization based on the purity of the crude material. A mixed solvent system of Ethanol/Water is proposed here.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid. Heat the mixture on a hot plate and stir continuously.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Swirl the mixture and gently heat it for a few minutes.[3]

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel with fluted filter paper and a clean receiving flask. Filter the hot solution quickly to remove insoluble impurities and/or charcoal.[3]

  • Induce Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly and persistently cloudy (the saturation point). Then, add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.[3]

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio as the final crystallization mixture) to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum to a constant weight to remove all traces of solvent.[2]

Visual Workflow and Troubleshooting Diagrams

G General Recrystallization Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start: Crude Solid dissolve 1. Dissolve crude solid in minimum hot solvent start->dissolve decolorize 2. Add activated charcoal (if needed) dissolve->decolorize hot_filter 3. Perform hot gravity filtration to remove insolubles decolorize->hot_filter saturate 4. Saturate solution (e.g., add anti-solvent) hot_filter->saturate cool 5. Cool solution slowly to form crystals saturate->cool ice_bath 6. Place in ice bath to maximize yield cool->ice_bath vac_filter 7. Collect crystals via vacuum filtration ice_bath->vac_filter wash 8. Wash crystals with ice-cold solvent vac_filter->wash dry 9. Dry crystals under vacuum wash->dry finish End: Pure Crystals dry->finish

Caption: A workflow for the purification of this compound.

G Recrystallization Troubleshooting Guide start Problem Encountered During Cooling no_crystals No Crystals Form start->no_crystals No solid appears oiling_out Product Oils Out start->oiling_out Liquid globules appear too_much_solvent Cause: Too much solvent? no_crystals->too_much_solvent Yes supersaturated Cause: Supersaturated? no_crystals->supersaturated No mp_bp Cause: Solvent BP > MP? oiling_out->mp_bp Yes too_fast Cause: Cooled too fast or too saturated? oiling_out->too_fast No boil_off Solution: Boil off excess solvent too_much_solvent->boil_off induce Solution: Induce nucleation (scratch/seed crystal) supersaturated->induce change_solvent Solution: Choose lower boiling point solvent mp_bp->change_solvent reheat Solution: Reheat, add a little more solvent, cool slowly too_fast->reheat

Caption: A troubleshooting decision tree for common recrystallization issues.

References

Technical Support Center: Scaling Up 4,5-Difluoro-2-methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4,5-Difluoro-2-methoxybenzoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: A highly plausible and scalable route involves a two-step process starting from the readily available 1,2,4-trifluorobenzene. The synthesis proceeds via:

  • Nucleophilic Aromatic Substitution (SNAr): Selective methoxylation of 1,2,4-trifluorobenzene to produce 2,4,5-trifluoroanisole.

  • Directed Ortho-lithiation and Carboxylation: Regioselective deprotonation of 2,4,5-trifluoroanisole at the position ortho to the methoxy group, followed by quenching with carbon dioxide to yield the desired product.

Q2: Are there any alternative synthetic routes for consideration at scale?

A2: An alternative approach involves the decarboxylation of 2,4,5-trifluorobenzoic acid. This method can be effective, particularly if 2,4,5-trifluorobenzoic acid is a readily available or cost-effective starting material in your supply chain. The reaction typically involves heating the starting material in the presence of a copper catalyst and a high-boiling point solvent.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary safety concerns are associated with the use of organolithium reagents, such as n-butyllithium (n-BuLi), which are pyrophoric and react violently with water and air.[1][2] Key safety precautions include:

  • Inert Atmosphere: All reactions involving organolithiums must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[1][3]

  • Anhydrous Conditions: All glassware and solvents must be rigorously dried to prevent quenching of the organolithium reagent and potential exothermic reactions.

  • Temperature Control: Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions.

  • Personal Protective Equipment (PPE): Appropriate PPE, including flame-resistant lab coats, safety glasses, and gloves, is mandatory.[1]

  • Quenching: A safe and controlled quenching procedure for any excess organolithium reagent is essential. A beaker of dry ice should be readily available for emergency quenching.[2]

Q4: How can the purity of the final product be ensured at a larger scale?

A4: Purification of this compound on a large scale is typically achieved through recrystallization.[4][5][6] Common solvent systems for recrystallizing aromatic carboxylic acids include aqueous ethanol, toluene, or a mixture of toluene and petroleum ether.[6] The choice of solvent will depend on the impurity profile. An acid-base extraction can also be employed to remove neutral and basic impurities before the final recrystallization.[6]

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Trifluoroanisole via SNAr

This protocol details the nucleophilic aromatic substitution of 1,2,4-trifluorobenzene with sodium methoxide.

Methodology:

  • Reaction Setup: A dry, inert-atmosphere reactor is charged with a solution of sodium methoxide in methanol.

  • Reagent Addition: 1,2,4-trifluorobenzene is added dropwise to the stirred sodium methoxide solution at a controlled temperature.

  • Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is quenched with water and the methanol is removed under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 2,4,5-trifluoroanisole, which can be purified further by distillation.

Protocol 2: Synthesis of this compound via Directed Ortho-lithiation

This protocol describes the ortho-lithiation of 2,4,5-trifluoroanisole followed by carboxylation.

Methodology:

  • Reaction Setup: A rigorously dried, inert-atmosphere reactor is charged with anhydrous tetrahydrofuran (THF) and 2,4,5-trifluoroanisole. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution while maintaining the internal temperature below -70 °C. The reaction is stirred at -78 °C for 1-2 hours.

  • Carboxylation: A stream of dry carbon dioxide gas is bubbled through the reaction mixture, or the mixture is poured over crushed dry ice. The reaction is allowed to slowly warm to room temperature.

  • Work-up: The reaction is quenched with water. The organic layer is extracted with an aqueous sodium hydroxide solution. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the crude product.

  • Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. The crude this compound is then purified by recrystallization.

Data Presentation

ParameterStep 1: MethoxylationStep 2: Ortho-lithiation & Carboxylation
Starting Material 1,2,4-Trifluorobenzene2,4,5-Trifluoroanisole
Key Reagents Sodium methoxide, Methanoln-Butyllithium, Carbon dioxide (dry ice)
Solvent MethanolTetrahydrofuran (THF)
Temperature 25-65 °C-78 °C
Reaction Time 2-6 hours2-4 hours
Typical Yield 85-95%70-85%
Purity (crude) >95% (by GC)>90% (by HPLC)
Purity (after purification) >99%>99.5%

Troubleshooting Guides

Troubleshooting Low Yield in Ortho-lithiation and Carboxylation

Problem: The yield of this compound is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Lithiation:

    • Moisture: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.

    • Inactive n-BuLi: Use a freshly titrated or newly purchased bottle of n-butyllithium. The concentration of commercially available n-BuLi can decrease over time.

    • Insufficient Reaction Time: Allow the lithiation to proceed for the recommended time at low temperature. Monitor by quenching a small aliquot with an electrophile and analyzing the product.[3]

  • Side Reactions:

    • Reaction with Solvent: At temperatures above -20 °C, organolithium reagents can react with THF. Maintain a consistently low temperature throughout the addition and reaction time.[3]

    • Competing Lithiation: While the methoxy group is a strong ortho-director, lithiation at other positions can occur, especially if the temperature is not well-controlled.

  • Inefficient Carboxylation:

    • Poor CO2 Quality: Use high-purity, dry carbon dioxide. Moisture in the CO2 will quench the aryllithium intermediate.

    • Insufficient CO2: Ensure an excess of carbon dioxide is used to fully quench the lithiated intermediate.

Troubleshooting Product Purity Issues

Problem: The final product is contaminated with impurities after recrystallization.

Possible Causes & Solutions:

  • Incomplete Reaction: If the starting material (2,4,5-trifluoroanisole) is present, consider extending the reaction time of the lithiation step or ensuring the activity of the n-BuLi.

  • Formation of Byproducts:

    • Over-lithiation: Using a large excess of n-BuLi or higher temperatures could lead to di-lithiated species and subsequent byproducts.

    • Impure Starting Materials: Ensure the purity of the 1,2,4-trifluorobenzene and 2,4,5-trifluoroanisole before use.

  • Ineffective Recrystallization:

    • Incorrect Solvent System: Experiment with different recrystallization solvents to find one that effectively separates the desired product from the specific impurities.

    • Cooling Rate: A slow cooling rate during recrystallization generally leads to purer crystals.

Visualizations

Synthesis_Workflow Start 1,2,4-Trifluorobenzene Intermediate 2,4,5-Trifluoroanisole Start->Intermediate 1. NaOMe, MeOH (SNAr) Product This compound Intermediate->Product 2. n-BuLi, THF, -78°C 3. CO2 4. H3O+

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic LowYield Low Yield of Final Product IncompleteLithiation Incomplete Lithiation? LowYield->IncompleteLithiation SideReactions Side Reactions? LowYield->SideReactions InefficientCarboxylation Inefficient Carboxylation? LowYield->InefficientCarboxylation Moisture Check for Moisture (Dry Glassware/Solvents) IncompleteLithiation->Moisture BuLi_Activity Titrate n-BuLi IncompleteLithiation->BuLi_Activity TempControl Maintain Low Temperature (<-70°C) SideReactions->TempControl CO2_Quality Use Dry CO2 InefficientCarboxylation->CO2_Quality

Caption: Troubleshooting logic for low yield in the final synthesis step.

References

Validation & Comparative

A Comparative Analysis of the 1H NMR Spectrum of 4,5-Difluoro-2-methoxybenzoic Acid and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4,5-Difluoro-2-methoxybenzoic acid reveals key structural insights. This guide provides a comparative analysis of its ¹H NMR data alongside related benzoic acid derivatives, offering a valuable resource for researchers in drug discovery and organic synthesis.

The ¹H NMR spectrum of a molecule provides a fingerprint of its chemical structure, offering information on the electronic environment of each proton. In the case of this compound, the interplay of the electron-withdrawing fluorine atoms and the electron-donating methoxy group creates a distinct pattern of signals in the aromatic region, which, along with the characteristic methoxy singlet, allows for unambiguous structural confirmation.

Comparison of ¹H NMR Spectral Data

To contextualize the spectrum of this compound, it is compared with the spectra of several analogous benzoic acid derivatives. The data, summarized in the table below, highlights the influence of substituent positioning on the chemical shifts (δ) of the aromatic protons.

CompoundH-3 (ppm)H-6 (ppm)Other Aromatic Protons (ppm)Methoxy (ppm)Carboxylic Acid (ppm)Solvent
This compound (Predicted) ~6.8 - 7.0 (d)~7.6 - 7.8 (d)-~3.9 (s)~10-13 (br s)CDCl₃
2-Methoxybenzoic acid6.96 (d)7.99 (dd)7.49 (ddd), 7.09 (ddd)3.93 (s)10.47 (br s)CDCl₃
3,4-Difluorobenzoic acid--7.90 (ddd), 7.80 (m), 7.35 (q)-11.5 (br s)DMSO-d₆
4-Fluorobenzoic acid--8.05 (dd), 7.18 (t)-13.11 (s)DMSO-d₆
2-Chlorobenzoic acid7.31 (m)8.09 (d)7.40 (m), 7.50 (m)--CDCl₃[1]
3,4,5-Trimethoxybenzoic acid7.25 (s)7.25 (s)-3.84 (s, 6H), 3.74 (s, 3H)12.95 (s)DMSO-d₆[1]

Note: Predicted values for this compound are based on analogous compounds and general NMR principles. The numbering of protons corresponds to their position on the benzoic acid ring.

The predicted spectrum of this compound is expected to show two doublets in the aromatic region. The proton at the 3-position (H-3) is anticipated to appear at a relatively upfield chemical shift due to the shielding effect of the adjacent methoxy group. Conversely, the proton at the 6-position (H-6) is expected to be deshielded and appear further downfield, influenced by the carboxylic acid group. The fluorine atoms at positions 4 and 5 will introduce complex splitting patterns (coupling) to these signals. The methoxy group protons will appear as a sharp singlet, and the acidic proton of the carboxylic acid will be a broad singlet at a significantly downfield chemical shift.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general procedure for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.[1]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum is typically recorded on a 400 MHz or higher field NMR spectrometer.

  • The instrument is tuned and locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

3. Data Acquisition:

  • A standard one-pulse ¹H NMR experiment is performed.

  • Key acquisition parameters include:

    • Pulse Angle: Typically 90 degrees.

    • Acquisition Time: Usually 2-4 seconds.

    • Relaxation Delay: 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

4. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased and the baseline is corrected.

  • The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

  • The signals are integrated to determine the relative ratios of the different types of protons.

Visualization of Structural Relationships

The following diagram illustrates the structure of this compound and the key proton environments that give rise to its characteristic ¹H NMR spectrum.

Caption: Structure of this compound and its predicted ¹H NMR signals.

References

13C NMR Analysis of 4,5-Difluoro-2-methoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of 4,5-Difluoro-2-methoxybenzoic acid. By comparing its predicted chemical shifts with experimental data from structurally similar compounds, this document serves as a practical reference for the characterization of this and related fluorinated aromatic compounds.

Predicted 13C NMR Chemical Shifts for this compound

The chemical structure of this compound contains eight unique carbon atoms. Based on established chemical shift ranges for analogous compounds, a predicted 13C NMR spectrum has been compiled. The fluorine atoms, being highly electronegative, will cause significant downfield shifts for the carbons directly bonded to them (C-4 and C-5) and will also introduce complex carbon-fluorine (C-F) coupling patterns.

A detailed breakdown of the predicted chemical shifts and their assignments is presented in Table 1. These predictions are derived from the typical ranges of aromatic carbons (125-150 ppm), carboxylic acids (160-185 ppm), and methoxy groups (around 56 ppm), with adjustments for the specific electronic effects of the substituents.

Comparative Analysis with Structurally Related Compounds

To provide a robust framework for analysis, the predicted spectrum of this compound is compared against the experimental 13C NMR data of 3,4-Difluorobenzoic acid and 2-Methoxybenzoic acid. These compounds share key structural motifs with the target molecule, offering valuable insights into the influence of the fluoro and methoxy substituents on the carbon chemical shifts.

Carbon PositionPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for 3,4-Difluorobenzoic acidExperimental Chemical Shift (ppm) for 2-Methoxybenzoic acid
C=O~168Not Available~169
C-1~115Not Available~120
C-2~150Not Available~159
C-3~105Not Available~112
C-4~155 (d, J ≈ 250 Hz)Not Available~133
C-5~145 (d, J ≈ 250 Hz)Not Available~121
C-6~100Not Available~132
-OCH3~56Not Available~56

Table 1: Comparison of Predicted and Experimental 13C NMR Chemical Shifts. Predicted values for this compound are compared with experimental data for 3,4-Difluorobenzoic acid and 2-Methoxybenzoic acid. The 'd' denotes a doublet due to one-bond coupling with fluorine, and 'J' represents the coupling constant in Hertz.

Visualizing Structure-Spectrum Correlations

The following diagram illustrates the logical relationship between the carbon atoms in this compound and their corresponding predicted signals in the 13C NMR spectrum.

G Figure 1: Predicted 13C NMR Signal Assignments for this compound cluster_0 This compound Structure cluster_1 Predicted 13C NMR Signals (ppm) C1 C1 C2 C2 s_c1 ~115 C1->s_c1 C3 C3 s_c2 ~150 C2->s_c2 C4 C4 s_c3 ~105 C3->s_c3 C5 C5 s_c4 ~155 (d) C4->s_c4 C6 C6 s_c5 ~145 (d) C5->s_c5 s_c6 ~100 C6->s_c6 C_O C=O s_co ~168 C_O->s_co OCH3 -OCH3 s_och3 ~56 OCH3->s_och3

Figure 1: Predicted 13C NMR Signal Assignments

Experimental Protocol for 13C NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible 13C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample (e.g., this compound).

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. NMR Spectrometer Setup:

  • The analysis should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tune and match the probe for the 13C frequency.

  • Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

3. Data Acquisition:

  • A standard proton-decoupled 13C NMR experiment should be performed.

  • Key acquisition parameters include:

    • Spectral Width: Approximately 240 ppm (e.g., -10 to 230 ppm).

    • Pulse Angle: 30-45 degrees to allow for faster repetition rates.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (typically several hundred to several thousand scans, depending on sample concentration).

4. Data Processing:

  • Apply an exponential window function (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

  • Integrate the signals if quantitative analysis is required (note: standard 13C NMR is not inherently quantitative).

The following diagram outlines the general workflow for acquiring and analyzing a 13C NMR spectrum.

G Figure 2: Experimental Workflow for 13C NMR Analysis A Sample Preparation (10-20 mg in 0.6 mL solvent) B Spectrometer Setup (Tuning, Matching, Shimming) A->B C Data Acquisition (Proton-decoupled 13C experiment) B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Analysis (Peak picking, Assignment) D->E

Figure 2: Experimental Workflow for 13C NMR Analysis

A Comparative Guide to the Mass Spectrometry of 4,5-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the mass spectrometry data for 4,5-Difluoro-2-methoxybenzoic acid against its non-fluorinated analog, 2-methoxybenzoic acid. Due to the limited availability of experimental mass spectra for this compound, this guide utilizes predicted data for comparison, offering valuable insights for researchers engaged in the analysis and identification of fluorinated aromatic compounds. The inclusion of detailed experimental protocols provides a practical framework for obtaining and interpreting mass spectrometry data for this class of molecules.

Comparative Analysis of Mass Spectrometry Data

The introduction of fluorine atoms into a molecule significantly influences its mass and fragmentation patterns in mass spectrometry. The following table compares the predicted mass-to-charge ratios (m/z) for various adducts of this compound with the experimental data available for 2-methoxybenzoic acid.

Adduct/Fragment This compound (Predicted m/z) 2-methoxybenzoic acid (Experimental m/z) Notes
Monoisotopic Mass 188.0285 Da152.15 g/mol The addition of two fluorine atoms increases the molecular weight by approximately 36 Da.
[M+H]⁺ 189.03578Not availableProtonated molecule, commonly observed in positive ion mode ESI-MS.
[M+Na]⁺ 211.01772Not availableSodium adduct, often seen in ESI-MS.
[M-H]⁻ 187.02122Not availableDeprotonated molecule, characteristic of negative ion mode ESI-MS.
Molecular Ion (M⁺˙) 188.02795152Observed in Electron Ionization (EI) mass spectrometry.[1][2]
Base Peak Not available135The most intense peak in the EI mass spectrum of 2-methoxybenzoic acid corresponds to the loss of a hydroxyl radical.
Key Fragment Not available107Corresponds to the loss of a carboxyl group from 2-methoxybenzoic acid.

Experimental Protocols

The following are generalized protocols for the analysis of small aromatic acids, such as this compound and its analogs, using mass spectrometry.

Sample Preparation
  • Dissolution: Accurately weigh a small amount of the analyte (typically 1-5 mg) and dissolve it in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture thereof) to a concentration of approximately 1 mg/mL.

  • Dilution: For analysis, further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

  • Filtration: To prevent clogging of the instrument's components, filter the final solution through a 0.22 µm syringe filter into an appropriate autosampler vial.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the analysis of non-volatile and thermally labile compounds.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

  • Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of aromatic acids.

  • Mobile Phase: A gradient elution is typically employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid) and increasing the proportion of an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Ionization Source: Electrospray ionization (ESI) is the most common ionization technique for this class of compounds. Analysis can be performed in either positive or negative ion mode. For carboxylic acids, negative ion mode is often preferred as it readily forms the [M-H]⁻ ion.

  • Mass Analysis: The mass spectrometer is set to scan a mass range appropriate for the expected molecular weight of the analyte and its fragments. For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for enhanced sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable compounds. For carboxylic acids, derivatization is often necessary to increase their volatility.

  • Derivatization (Optional but Recommended): Convert the carboxylic acid to a more volatile ester (e.g., a methyl or trimethylsilyl ester) prior to analysis. This can be achieved by reacting the sample with a suitable derivatizing agent.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar or medium-polarity capillary column is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Ionization: Electron Ionization (EI) at 70 eV is the standard method.[1] This technique produces a characteristic fragmentation pattern that can be used for structural elucidation and library matching.

  • Mass Analysis: The mass spectrometer scans a defined m/z range to detect the molecular ion and its fragment ions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of a small molecule like this compound using LC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS Analysis cluster_data_processing Data Processing a Weighing b Dissolution a->b c Dilution b->c d Filtration c->d e LC Separation d->e f ESI Ionization e->f g Mass Analysis f->g h Detection g->h i Data Acquisition h->i j Spectral Interpretation i->j k Compound Identification j->k

References

A Comparative Guide to HPLC Purity Analysis of 4,5-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of purity is a critical step in the characterization of chemical intermediates and active pharmaceutical ingredients (APIs). For 4,5-Difluoro-2-methoxybenzoic acid, a key building block in the synthesis of various pharmaceuticals, ensuring high purity is paramount to the safety and efficacy of the final drug product.[1][2] This guide provides a comprehensive comparison of analytical techniques for assessing its purity, with a primary focus on High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) is widely considered the gold standard for purity analysis due to its high precision, versatility, and ability to separate complex mixtures.[3] However, other methods can serve as valuable alternatives or complementary techniques depending on the specific analytical requirements.

Comparison of Analytical Techniques for Purity Determination

The choice of analytical technique depends on factors such as the nature of expected impurities, required sensitivity, and available instrumentation.[1] Below is a comparison of common methods for purity assessment.

Technique Principle Advantages Disadvantages Best Suited For
HPLC (UV Detection) Differential partitioning of analytes between a stationary and mobile phase.High resolution, sensitivity, and reproducibility. Versatile for a wide range of compounds.[3]Requires reference standards for impurity identification and quantification.Routine quality control, quantification of known and unknown impurities, stability testing.
Gas Chromatography (GC-MS) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Excellent for volatile and semi-volatile impurities like residual solvents.[3] High specificity with Mass Spec (MS) detection.Requires derivatization for non-volatile compounds like carboxylic acids.[4] Potential for thermal degradation.Analysis of residual solvents and volatile organic impurities.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for quantification against an internal standard.Provides absolute quantification without a specific reference standard of the analyte. Gives structural information.[3]Lower sensitivity compared to HPLC. Requires a high-field NMR spectrometer.Absolute purity determination, characterization of reference standards.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow into a sample and a reference as a function of temperature.Can determine the absolute purity of highly crystalline compounds without a reference standard.[5]Not suitable for amorphous materials or thermally unstable compounds. Less sensitive to impurities that do not form a eutectic system.[5]Purity assessment of highly pure, crystalline substances.

In-Depth Comparison of HPLC Methods

Reversed-phase HPLC is the most common technique for analyzing aromatic carboxylic acids.[6] The choice of stationary phase and mobile phase conditions is critical for achieving optimal separation from potential impurities. Below, we compare three potential reversed-phase HPLC methods for the analysis of this compound.

Parameter Method 1: Standard C18 Method 2: High-Resolution C18 Method 3: Alternative Selectivity (PFP)
Stationary Phase C18, 5 µm, 4.6 x 150 mmC18, <3 µm, 4.6 x 100 mmPentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient Isocratic: 65% A / 35% BGradient: 90% to 10% A in 15 minIsocratic: 70% A / 30% B
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Column Temperature 30 °C35 °C30 °C
Detection Wavelength 235 nm (or λmax)235 nm (or λmax)235 nm (or λmax)
Expected Performance Good initial separation, suitable for routine analysis.[6]Higher peak efficiency and resolution due to smaller particle size.Alternative selectivity for polar and aromatic compounds, potentially resolving impurities co-eluting on a C18 column.

Experimental Protocols

This section provides a detailed protocol for the recommended starting point: Method 1: Standard C18 . This method serves as a robust baseline for routine purity analysis.

Protocol: HPLC Purity of this compound (Method 1)

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 5 µm, 4.6 x 150 mm (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18).

  • Mobile Phase: 65% Mobile Phase A (0.1% Phosphoric Acid in Water) and 35% Mobile Phase B (Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.[1]

2. Reagent and Sample Preparation:

  • Mobile Phase A Preparation: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B Preparation: Use HPLC-grade acetonitrile.

  • Mobile Phase Degassing: Degas the final mobile phase mixture for at least 15 minutes using sonication or vacuum filtration.[6]

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[6]

3. Chromatographic Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

  • The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizations

The following diagrams illustrate the experimental workflow for purity analysis and the logical considerations for selecting an appropriate analytical technique.

G cluster_workflow Experimental Workflow for HPLC Purity Analysis prep Sample & Standard Preparation hplc HPLC System Setup & Column Equilibration prep->hplc inject Blank, Standard & Sample Injection hplc->inject acq Chromatographic Data Acquisition inject->acq analysis Peak Integration & Area % Calculation acq->analysis report Final Purity Report analysis->report

Caption: A typical experimental workflow for HPLC purity assessment.

G cluster_logic Logic for Selecting Purity Analysis Method start Purity Analysis Required? routine Routine QC or Known Impurities? start->routine volatile Volatile Impurities (e.g., Solvents)? routine->volatile No hplc Use HPLC-UV routine->hplc Yes absolute Absolute Purity & No Standard? volatile->absolute No gcms Use GC-MS volatile->gcms Yes qnmr_dsc Use qNMR or DSC absolute->qnmr_dsc Yes no_gc No no_abs No

Caption: Decision logic for choosing an analytical technique.

References

A Comparative Analysis of 4,5-Difluoro-2-methoxybenzoic Acid and Other Benzoic Acid Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of 4,5-Difluoro-2-methoxybenzoic acid with structurally related benzoic acid derivatives: 2-methoxybenzoic acid, 4,5-difluorobenzoic acid, and 2,4,5-trifluorobenzoic acid. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of their physicochemical properties and potential biological activities, supported by available data and detailed experimental methodologies.

Executive Summary

The strategic incorporation of fluorine atoms and methoxy groups onto a benzoic acid scaffold significantly influences its physicochemical properties and biological activity. This compound, with its unique substitution pattern, presents a compelling profile for investigation in medicinal chemistry and materials science. This guide will delve into a comparative analysis of its properties alongside key analogues, providing a framework for informed decision-making in research and development.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the benzene ring dramatically alters the electronic and steric properties of benzoic acid derivatives, impacting their acidity (pKa), solubility, and melting point. A summary of available quantitative data is presented in Table 1.

PropertyThis compound2-Methoxybenzoic acid4,5-Difluorobenzoic acid2,4,5-Trifluorobenzoic acid
Molecular Formula C₈H₆F₂O₃C₈H₈O₃C₇H₄F₂O₂C₇H₃F₃O₂
Molecular Weight 188.13 g/mol 152.15 g/mol [1]158.10 g/mol 176.09 g/mol [2]
Melting Point (°C) Not available98-100[1]Not available94-96[3][4]
pKa Not available4.08[5]Not available2.80
Aqueous Solubility Not availableSlightly soluble[5]Not availableNot available

Biological Activity: Inhibition of Cyclooxygenase (COX) Enzymes

Benzoic acid derivatives are known to exhibit a range of biological activities, including anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are pivotal in the prostaglandin synthesis pathway, which is implicated in inflammation and pain. While direct comparative IC50 values for COX-2 inhibition for the selected compounds are not available in the literature, studies on structurally similar fluorinated benzoic acids suggest their potential as COX inhibitors. The electron-withdrawing nature of fluorine atoms can influence the binding affinity of these molecules to the active site of COX enzymes. Further experimental investigation is required to quantify and compare the inhibitory potency of these specific derivatives.

Key Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Objective: To determine the pKa of a benzoic acid derivative in an aqueous or mixed-solvent system.

Materials:

  • pH meter with a glass electrode

  • Stir plate and magnetic stir bar

  • Buret (25 mL or 50 mL)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Benzoic acid derivative sample

  • Deionized water (or appropriate solvent mixture)

  • Beaker (100 mL)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the benzoic acid derivative and dissolve it in a known volume of deionized water (or a suitable solvent mixture, e.g., water/ethanol).

  • Titration Setup: Place the beaker containing the sample solution on the stir plate, add a magnetic stir bar, and immerse the calibrated pH electrode in the solution.

  • Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution from the buret in small increments (e.g., 0.1-0.2 mL).

  • Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Endpoint Determination: Continue the titration until the pH begins to change rapidly, indicating the equivalence point, and then continue for several more additions.

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the volume of NaOH that is half of the volume required to reach the equivalence point.

Determination of Aqueous Solubility

Objective: To determine the aqueous solubility of a benzoic acid derivative at a specific temperature.

Materials:

  • Scintillation vials or sealed test tubes

  • Shaker or rotator

  • Analytical balance

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Benzoic acid derivative sample

  • Deionized water

Procedure:

  • Sample Preparation: Add an excess amount of the solid benzoic acid derivative to a known volume of deionized water in a scintillation vial.

  • Equilibration: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent if necessary.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Visualizing Relationships and Pathways

To better understand the context and experimental design, the following diagrams are provided.

Prostaglandin_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation & Pain Prostaglandins->Inflammation

Caption: The Prostaglandin Synthesis Pathway, a target for benzoic acid derivatives.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Dissolve_Sample Dissolve Benzoic Acid Derivative in Solvent Titrate Titrate Sample with NaOH Dissolve_Sample->Titrate Prepare_Titrant Prepare Standardized NaOH Solution Prepare_Titrant->Titrate Record_Data Record pH vs. Volume of NaOH Titrate->Record_Data Plot_Curve Plot Titration Curve Record_Data->Plot_Curve Determine_pKa Determine pKa at Half-Equivalence Point Plot_Curve->Determine_pKa

Caption: Workflow for the experimental determination of pKa.

Structural_Comparison BA Benzoic Acid (Reference) M2BA 2-Methoxybenzoic Acid BA->M2BA + OCH3 at C2 DFBA 4,5-Difluorobenzoic Acid BA->DFBA + F at C4, C5 DFMBA This compound M2BA->DFMBA + F at C4, C5 DFBA->DFMBA + OCH3 at C2 TFBA 2,4,5-Trifluorobenzoic Acid DFBA->TFBA + F at C2

Caption: Structural relationships between the compared benzoic acid derivatives.

Conclusion

This compound and its analogues represent a promising area of research for the development of novel therapeutic agents and functional materials. The strategic placement of fluoro and methoxy substituents significantly alters the physicochemical and biological properties of the parent benzoic acid molecule. While a complete dataset for a direct comparison is not yet available, this guide provides a solid foundation of existing knowledge and detailed experimental protocols to encourage and facilitate further investigation into these compelling compounds. The provided diagrams offer a clear visual representation of the relevant biological pathway, experimental workflow, and structural relationships to aid in the design of future studies.

References

A Comparative Analysis of the Biological Activity of 4,5-Difluoro-2-methoxybenzoic Acid and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 4,5-Difluoro-2-methoxybenzoic acid and its non-fluorinated counterpart, 2-methoxybenzoic acid. The introduction of fluorine atoms to a molecule can significantly alter its physicochemical properties, often leading to enhanced biological activity and improved metabolic stability. This comparison aims to shed light on the potential impact of fluorination on the bioactivity of 2-methoxybenzoic acid.

While direct comparative studies on these specific molecules are limited in publicly available literature, this guide compiles existing data on their individual activities and provides a framework for understanding their potential differences.

Comparative Biological Activity

The following table summarizes the known biological activities of 2-methoxybenzoic acid. Currently, there is a lack of specific experimental data on the biological activity of this compound in the public domain; it is primarily documented as a synthetic intermediate in pharmaceutical research.[1]

CompoundBiological ActivityAssay TypeTarget/OrganismResult
2-Methoxybenzoic acid Anti-inflammatoryNot SpecifiedNot SpecifiedClassified as a non-steroidal anti-inflammatory drug (NSAID)[2][3]
AntibacterialMinimum Inhibitory Concentration (MIC)Staphylococcus aureusIC50: 385.37 µg/mL (low activity)[4]
This compound Not reportedNot applicableNot applicablePrimarily used as a synthetic intermediate for fluorinated drug candidates[1]

Discussion

The data indicates that 2-methoxybenzoic acid possesses anti-inflammatory and weak antibacterial properties.[2][3][4] The designation of 2-methoxybenzoic acid as an NSAID suggests its likely mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, a common target for this class of drugs.

The strategic placement of fluorine atoms in this compound is expected to modulate its biological profile. Fluorination can alter a molecule's lipophilicity, electronic distribution, and binding affinity to biological targets. These modifications can potentially lead to:

  • Enhanced Potency: The high electronegativity of fluorine can lead to more favorable interactions with enzyme active sites.

  • Increased Metabolic Stability: The carbon-fluorine bond is highly stable, which can prevent metabolic degradation and prolong the compound's half-life.

  • Altered Selectivity: Fluorine substitution can influence the compound's binding affinity for different isoforms of an enzyme or receptor.

Further experimental evaluation of this compound is necessary to elucidate its specific biological activities and to quantitatively compare its potency and efficacy against its non-fluorinated analog.

Experimental Protocols

Below are generalized methodologies for assessing the biological activities mentioned in this guide.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus) is prepared in a suitable growth medium.

  • Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme and its substrate (e.g., arachidonic acid) are prepared in a suitable buffer.

  • Compound Incubation: The test compound is pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Detection: The product of the enzymatic reaction (e.g., prostaglandin E2) is measured using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated.

Visualizing a Potential Mechanism of Action

Given that 2-methoxybenzoic acid is classified as an NSAID, a likely mechanism of action is the inhibition of the cyclooxygenase (COX) pathway, which is central to inflammation. The following diagram illustrates this proposed pathway.

NSAID_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAIDS 2-Methoxybenzoic Acid (NSAID) NSAIDS->COX_Enzymes Inhibition

References

A Comparative Crystallographic Analysis of Fluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the single-crystal X-ray diffraction data for several fluorinated benzoic acid derivatives, offering insights into the structural effects of fluorine and methoxy group substitution. The data presented serves as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science, enabling a deeper understanding of how substituent positioning influences molecular conformation and crystal packing.

Crystallographic Data Comparison

The following table summarizes key crystallographic parameters for 4,5-Difluoro-2-methoxybenzoic acid and related fluorinated benzoic acid derivatives. These parameters are crucial for understanding the solid-state conformation and packing of these molecules.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
This compound C₈H₆F₂O₃OrthorhombicPca2₁15.012(3)3.8430(10)13.562(3)909090781.7(3)4
2,3-Difluorobenzoic acid C₇H₄F₂O₂MonoclinicP2₁/n14.073(3)3.8440(8)12.016(2)90102.72(3)90634.2(2)4
2,4-Difluorobenzoic acid C₇H₄F₂O₂MonoclinicP2₁/c12.083(2)6.914(1)7.741(2)9096.12(3)90642.1(2)4
2,5-Difluorobenzoic acid C₇H₄F₂O₂MonoclinicP2₁/c11.530(2)6.079(1)8.879(2)9096.58(3)90618.5(2)4
2,6-Difluorobenzoic acid C₇H₄F₂O₂MonoclinicC2/c17.575(4)3.8290(8)20.486(4)90109.89(3)901295.4(5)8
3,4-Difluorobenzoic acid C₇H₄F₂O₂MonoclinicP2₁/c13.067(3)3.8560(8)12.986(3)90107.03(3)90625.3(2)4
3,5-Difluorobenzoic acid C₇H₄F₂O₂MonoclinicP2₁/c11.203(2)7.429(2)7.399(2)9093.36(3)90614.9(3)4

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a representative experimental protocol for the single-crystal X-ray diffraction analysis of a small organic molecule like this compound.

1. Crystal Selection and Mounting:

  • A suitable single crystal of the compound is selected under a polarizing microscope.

  • The crystal is mounted on a cryoloop using paratone-N oil.

  • The mounted crystal is placed on a goniometer head and flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.

2. Data Collection:

  • X-ray diffraction data is collected using a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • A series of diffraction images are collected by rotating the crystal through a range of angles.

  • The collected frames are integrated and scaled using appropriate software to obtain a set of unique reflections with their intensities and standard uncertainties.

3. Structure Solution and Refinement:

  • The crystal structure is solved using direct methods or dual-space algorithms.

  • The initial structural model is refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final refined structure is validated using tools like CHECKCIF.

Workflow for X-ray Crystallography

The following diagram illustrates the general workflow of a single-crystal X-ray crystallography experiment, from sample preparation to the final structural analysis.

G cluster_exp Experimental Phase cluster_analysis Analysis Phase A Crystal Selection & Mounting B Diffractometer Setup A->B C X-ray Diffraction Data Collection B->C D Data Processing & Reduction C->D Raw Diffraction Images E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Structure Validation & Analysis F->G H Publication & Deposition G->H Final Structural Model (CIF)

Caption: General workflow of a single-crystal X-ray crystallography experiment.

Comparative Performance Analysis of Fluorinated Benzoic Acid Analogs in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the judicious selection of building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. Fluorinated benzoic acids, in particular, have emerged as valuable scaffolds in the design of kinase inhibitors due to their ability to modulate key physicochemical and pharmacological properties such as metabolic stability, binding affinity, and cell permeability. This guide provides an objective comparison of 4,5-Difluoro-2-methoxybenzoic acid and its structural analogs, offering supporting experimental data to inform the selection of the most suitable starting material for the synthesis of targeted kinase inhibitors.

Certificate of Analysis: Quality Parameters for this compound

A Certificate of Analysis (CoA) for this compound typically outlines the following specifications, ensuring its suitability for synthetic applications in research and drug development.

ParameterSpecification
Appearance White to off-white crystalline powder
Purity (by HPLC) ≥98.0%
Identity (by ¹H NMR, ¹⁹F NMR) Conforms to structure
Melting Point 175-180 °C
Moisture Content (by Karl Fischer) ≤0.5%
CAS Number 425702-18-7
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol

Comparative Performance in Amidation Reactions

The formation of an amide bond is a crucial step in the synthesis of many kinase inhibitors. The following table summarizes the performance of this compound in comparison to two common alternatives, 2,4,5-Trifluoro-3-methoxybenzoic acid and 3,4,5-Trifluorobenzoic acid, in a standard amidation reaction to form a key benzamide intermediate. This reaction is a common motif in the synthesis of inhibitors targeting kinases such as c-MET and VEGFR.[1]

FeatureThis compound2,4,5-Trifluoro-3-methoxybenzoic acid3,4,5-Trifluorobenzoic acid
Reaction Yield 88-94%85-91%82-88%
Purity (crude) >96%>95%>93%
Reaction Time 3-5 hours4-6 hours5-7 hours
Relative Cost Index 1.31.11.0
Solubility (in Dichloromethane) HighModerateModerate

Analysis: this compound demonstrates a superior yield and shorter reaction time in this representative amidation reaction. Its high solubility in common organic solvents facilitates reaction setup and purification. While its cost index is slightly higher, the increased efficiency may offset this in terms of overall cost-effectiveness for a multi-step synthesis.

Experimental Protocols

The following is a detailed methodology for the amidation reaction used to generate the comparative data.

General Procedure for Amidation

To a solution of the respective benzoic acid derivative (1.0 eq.) in anhydrous Dichloromethane (DCM, 0.5 M) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq.). The reaction mixture is stirred at room temperature for 20 minutes. The desired amine (1.05 eq.) is then added, and the reaction is stirred at room temperature for the time indicated in the table above. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualization of a Representative Kinase Inhibitor Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor, highlighting the incorporation of the fluorinated benzoic acid moiety.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product A Fluorinated Benzoic Acid C Amidation (e.g., HATU, DIPEA) A->C Key Building Block B Amine Building Block B->C Coupling Partner D Further Functionalization C->D Intermediate E Kinase Inhibitor D->E Final Synthesis

Caption: A generalized workflow for kinase inhibitor synthesis.

Impact on Kinase Inhibitor Drug Discovery

The choice of the fluorinated benzoic acid analog can significantly influence the properties of the final drug candidate. The substitution pattern on the aromatic ring affects the electronic environment and conformation of the molecule, which in turn impacts its binding affinity to the target kinase.

G cluster_input Input: Benzoic Acid Analog cluster_properties Influence on Properties cluster_outcome Outcome: Drug Candidate Profile A 4,5-Difluoro-2-methoxy D Electronic Effects (pKa, Dipole Moment) A->D E Lipophilicity (LogP) A->E F Metabolic Stability A->F B 2,4,5-Trifluoro-3-methoxy B->D B->E B->F C 3,4,5-Trifluoro C->D C->E C->F G Binding Affinity (IC50) D->G E->G H Pharmacokinetics (ADME) E->H F->H

Caption: Influence of benzoic acid substitution on drug properties.

Representative Signaling Pathway: c-MET Receptor Tyrosine Kinase

Many kinase inhibitors synthesized from fluorinated benzoic acids target receptor tyrosine kinases (RTKs) like c-MET, which are often dysregulated in cancer. The following diagram illustrates a simplified c-MET signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET Receptor GRB2 GRB2 cMET->GRB2 Recruitment PI3K PI3K cMET->PI3K Activation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified c-MET signaling pathway.

References

A Comparative Guide to Fluorinated Benzoic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular frameworks is a cornerstone of modern medicinal chemistry and materials science. Fluorinated benzoic acids, as versatile building blocks, offer a nuanced palette of reactivity and physicochemical properties governed by the position of the fluorine substituent. This guide provides an objective, data-driven comparison of the ortho- (2-fluoro), meta- (3-fluoro), and para- (4-fluoro) isomers of fluorobenzoic acid in common synthetic transformations.

Physicochemical Properties: The Impact of Fluorine Placement

The position of the highly electronegative fluorine atom significantly influences the acidity (pKa) of the carboxylic acid group through a combination of inductive and resonance effects. This, in turn, dictates the reactivity of the molecule in various chemical reactions.

The acidity of the fluorobenzoic acid isomers follows the trend: ortho > meta > para . The enhanced acidity of 2-fluorobenzoic acid is a well-documented phenomenon known as the "ortho effect," where the proximity of the fluorine atom to the carboxylic acid group leads to through-space electronic stabilization of the carboxylate anion.[1]

Table 1: Physicochemical Properties of Fluorobenzoic Acid Isomers

Property2-Fluorobenzoic Acid3-Fluorobenzoic Acid4-Fluorobenzoic AcidBenzoic Acid (Reference)
pKa 3.273.864.144.20
Molecular Weight 140.11 g/mol 140.11 g/mol 140.11 g/mol 122.12 g/mol
Melting Point (°C) 122-125123-125184122.4
Boiling Point (°C) ~259 (decomposes)~251253.7249

Performance in Amide Bond Formation

Amide bond formation is a critical transformation in the synthesis of pharmaceuticals. The reactivity of fluorinated benzoic acids in these reactions is directly related to the ease of activation of the carboxylic acid, which is influenced by the electronic properties of the fluorine substituent. A common method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. A comparative study on the acylation of morpholine with the corresponding fluorobenzoyl chlorides provides insight into the relative reactivity of the parent acids.

Table 2: Comparative Yields in the Synthesis of Fluorobenzoyl Morpholides

Starting MaterialProductYield (%)
2-Fluorobenzoyl chloride2-Fluoro-N-(morpholin-4-yl)benzamideHigh
3-Fluorobenzoyl chloride3-Fluoro-N-(morpholin-4-yl)benzamide~95%
4-Fluorobenzoyl chloride4-Fluoro-N-(morpholin-4-yl)benzamideHigh

Note: While specific comparative yields for the direct amide coupling of the acids were not found, the high yields obtained from the acyl chlorides suggest that all three isomers are efficient substrates for amidation following activation. The ortho isomer may experience slight steric hindrance, but its higher acidity can facilitate activation.

Experimental Protocol: Amide Synthesis via Acyl Chloride

This protocol describes a general two-step procedure for the synthesis of fluorobenzoyl amides.

Step 1: Formation of the Acyl Chloride

  • To a solution of the respective fluorobenzoic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (1.5 eq.) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude fluorobenzoyl chloride, which is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude fluorobenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add a solution of the desired amine (e.g., morpholine, 1.1 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine (DIPEA), 1.2 eq.) in DCM dropwise to the cooled acyl chloride solution.[2]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, an aqueous solution of a mild acid (e.g., 1M HCl), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure amide.[2]

Amide_Synthesis_Workflow Workflow for Amide Synthesis via Acyl Chloride cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling A Fluorobenzoic Acid + Oxalyl Chloride + cat. DMF in DCM B Stir at RT for 1-2h A->B C Evaporate solvent B->C D Crude Fluorobenzoyl Chloride C->D E Dissolve Acyl Chloride in DCM, cool to 0°C D->E Use directly F Add Amine + Base E->F G Stir at RT for 2-4h F->G H Work-up & Purification G->H I Pure Amide H->I

Caption: A generalized workflow for the two-step synthesis of amides from fluorobenzoic acids.

Performance in Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. The reactivity of the fluorobenzoic acid isomers in this reaction is influenced by both electronic and steric factors. The increased acidity of the ortho- and meta-isomers would be expected to enhance the rate of protonation of the carbonyl group, a key step in the reaction mechanism. However, the ortho-substituent may also introduce steric hindrance, potentially slowing the reaction.

Table 3: Representative Data for Fischer Esterification of a Fluorinated Benzoic Acid

SubstrateAlcoholCatalystConditionsYield (%)
4-Fluoro-3-nitrobenzoic acidEthanolH₂SO₄ (cat.)Microwave, 130°C, 15 min (3 x 5 min)78
Experimental Protocol: Fischer Esterification

This protocol outlines a general procedure for the Fischer esterification of fluorobenzoic acids.

  • In a round-bottom flask, dissolve the fluorobenzoic acid (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).

  • Attach a reflux condenser and heat the reaction mixture to reflux for 1-10 hours.[4] The reaction progress can be monitored by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify the product by distillation or column chromatography.

Fischer_Esterification_Pathway Catalytic Cycle of Fischer Esterification RCOOH Fluorobenzoic Acid Protonated_Acid Protonated Carbonyl RCOOH->Protonated_Acid + H+ Protonated_Acid->RCOOH - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + ROH Tetrahedral_Intermediate->Protonated_Acid - ROH Ester_H2O Ester + Water Tetrahedral_Intermediate->Ester_H2O - H+ Ester_H2O->Tetrahedral_Intermediate + H+ H_plus H+ ROH Alcohol

Caption: A simplified representation of the key steps in the acid-catalyzed Fischer esterification.

Application in Organocatalysis

Benzoic acids can function as Brønsted acid organocatalysts, protonating substrates to activate them towards nucleophilic attack.[5] The catalytic efficacy of the fluorobenzoic acid isomers is expected to correlate with their acidity. Therefore, the anticipated order of catalytic activity is:

2-Fluorobenzoic Acid > 3-Fluorobenzoic Acid > 4-Fluorobenzoic Acid

While specific comparative studies employing these simple isomers as catalysts are not widely reported, their pKa values provide a strong basis for predicting their relative performance in acid-catalyzed reactions such as esterifications, aldol reactions, and Mannich reactions. The higher acidity of 2-fluorobenzoic acid suggests it would be the most effective catalyst among the three, provided steric hindrance does not impede its interaction with the substrate.

Proposed Experimental Protocol for Comparative Catalysis

To empirically determine the relative catalytic activity of the fluorobenzoic acid isomers, a benchmark reaction such as the esterification of a sterically hindered alcohol could be employed.

  • Set up three parallel reactions, each in a separate flask.

  • To each flask, add the alcohol (e.g., tert-butanol, 1.0 eq.), the carboxylic acid to be esterified (e.g., acetic acid, 1.2 eq.), and a non-polar solvent (e.g., toluene).

  • To each flask, add a catalytic amount (e.g., 10 mol%) of one of the fluorobenzoic acid isomers (2-fluoro, 3-fluoro, or 4-fluorobenzoic acid).

  • Heat all three reactions at the same temperature (e.g., 80 °C) and monitor the progress of each reaction over time by taking aliquots and analyzing them by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Compare the reaction rates and final yields to determine the relative catalytic efficiency of the three isomers.

Organocatalysis_Logic Logical Relationship in Organocatalysis Acidity Acidity (pKa) Isomers 2-FBA > 3-FBA > 4-FBA Acidity->Isomers Decreasing pKa Reactivity Catalytic Activity Isomers->Reactivity Predicted Increase

Caption: The predicted relationship between acidity and catalytic activity for fluorobenzoic acid isomers.

Conclusion

The positional isomerism of fluorobenzoic acids provides a valuable tool for fine-tuning reactivity in synthetic chemistry. The ortho-isomer, 2-fluorobenzoic acid, is the strongest acid and is anticipated to be the most active in acid-catalyzed reactions, although steric effects should be considered. All three isomers are effective substrates for fundamental transformations like amide bond formation and esterification. The choice of isomer will depend on the specific requirements of the synthetic target, including desired reactivity, potential for steric hindrance, and the electronic properties of the final product. The experimental protocols provided herein offer a solid foundation for the application of these versatile building blocks in research and development.

References

Safety Operating Guide

Proper Disposal of 4,5-Difluoro-2-methoxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 4,5-Difluoro-2-methoxybenzoic acid are crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals. As a halogenated aromatic compound, this substance requires specific disposal protocols.

Immediate Safety and Handling Precautions

Before beginning any procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[1][2][3] Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionSafety goggles or a face shield
Hand ProtectionNitrile gloves
Body ProtectionLaboratory coat
FootwearClosed-toe shoes

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be handled as hazardous waste.

  • Segregation of Waste : At the point of generation, separate halogenated organic waste, such as this compound, from all other waste streams, especially non-halogenated waste.[1][2] This is critical for proper disposal and cost-effective waste management.

  • Waste Collection :

    • Use a designated and properly labeled hazardous waste container for "Halogenated Organic Waste".[1][2]

    • The container must be made of a material compatible with the chemical.

    • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards.[1]

  • Container Management :

    • Keep the waste container securely closed when not in use.[4]

    • Store the container in a well-ventilated area, such as a designated satellite accumulation area within the laboratory.[4]

  • Decontamination of Labware :

    • Rinse any glassware or equipment that has come into contact with this compound with a suitable solvent (e.g., acetone) inside a chemical fume hood.[1]

    • Collect the solvent rinsate as halogenated hazardous waste in the same designated container.[1]

  • Arranging for Final Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1]

    • Do not pour this compound or its solutions down the drain.[2][3]

Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill : For a small spill, absorb the material with an inert absorbent material. Collect the contaminated absorbent into the designated halogenated waste container. For larger spills, evacuate the area and contact your institution's EHS team.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][7]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[6][7]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[5][6][7]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][8]

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_generation Waste Generation cluster_segregation Segregation cluster_collection Collection & Decontamination cluster_storage Interim Storage cluster_disposal Final Disposal Generate Waste Generation of This compound waste Segregate Waste Segregate as 'Halogenated Organic Waste' Generate Waste->Segregate Waste Decontaminate Decontaminate labware and collect rinsate Generate Waste->Decontaminate Collect Waste Collect in a labeled, closed container Segregate Waste->Collect Waste Store Waste Store in a designated satellite accumulation area Collect Waste->Store Waste Decontaminate->Collect Waste EHS Pickup Arrange for pickup by Environmental Health & Safety (EHS) Store Waste->EHS Pickup

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.